10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-19-5 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, a derivative of the tricyclic dibenzazepine core, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structural and reactive properties make it an essential building block in medicinal chemistry, particularly in the development of anticonvulsant and mood-stabilizing drugs. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant role in drug development, with a focus on its application as a precursor to carbamazepine and its interaction with the P2X4 receptor.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. It is characterized by a dibenzoazepine core with a saturated 10,11-dihydro bridge and a reactive carbonyl chloride group attached to the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33948-19-5 | |
| Molecular Formula | C₁₅H₁₂ClNO | |
| Molecular Weight | 257.72 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 120 - 124 °C | |
| Purity | ≥ 98% (HPLC) | |
| Storage Conditions | 2 - 8 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H-NMR (CDCl₃, δ, ppm) | 7.52-7.49 (m, aromatic), other peaks also present. Further detailed spectral data is required for a complete assignment. | |
| ¹³C-NMR (CDCl₃, δ, ppm) | 151.30 (C=O), 142.89, 134.36, 131.57, 129.36, 129.17, 127.92, 126.71, 120.22, 116.39 (aromatic), 48.89, 46.18 (aliphatic). Note: This data is for a derivative. | |
| Mass Spectrometry (ESI-MS, m/z) | [M+H]⁺, fragmentation patterns corresponding to the dibenzo[b,f]azepinyl moiety. | |
| UV-VIS (Methanol-water, λ, nm) | 206.98 (aromatic rings), 248.27 (C=O). Note: This data is for a derivative. |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with a phosgenating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
10,11-dihydro-5H-dibenzo[b,f]azepine
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
An inert solvent (e.g., toluene, dioxane)
-
A suitable base (e.g., triethylamine, if necessary)
Procedure:
-
In a well-ventilated fume hood, dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine in an anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the phosgenating agent to the cooled mixture with constant stirring.
-
If a base is used, it is typically added to scavenge the HCl byproduct.
-
Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine to remove any unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.
The carbonyl chloride group makes the molecule highly reactive towards nucleophiles, serving as an excellent acylating agent for the introduction of the 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl moiety into other molecules.
Applications in Drug Development
Intermediate in the Synthesis of Carbamazepine
This compound is a crucial intermediate in the industrial synthesis of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug.
Experimental Protocol: Synthesis of Carbamazepine
Materials:
-
This compound
-
Ammonia (liquid or in solution)
-
An appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Introduce ammonia into the reaction mixture. This is a highly exothermic reaction and requires careful temperature control.
-
The reaction proceeds via nucleophilic acyl substitution, where the ammonia molecule displaces the chloride ion to form the corresponding carboxamide (carbamazepine).
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the precipitated carbamazepine is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent to remove impurities.
-
Further purification is achieved by recrystallization to obtain pharmaceutical-grade carbamazepine.
An In-depth Technical Guide to 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Chemical Structure and Properties
This compound, also known as Iminodibenzyl-5-carbonyl chloride, is a tricyclic compound featuring a dibenzoazepine core. The central seven-membered azepine ring is fused to two benzene rings. The nitrogen atom at position 5 is acylated with a carbonyl chloride group, which is the primary site of its reactivity. The "10,11-dihydro" designation indicates that the ethylene bridge in the azepine ring is saturated.
The presence of the reactive acyl chloride group makes this compound a versatile building block in medicinal chemistry for the introduction of the dibenzo[b,f]azepine moiety.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClNO | [2] |
| Molecular Weight | 257.71 g/mol | [2] |
| CAS Number | 33948-19-5 | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 120 - 124 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in organic solvents like dioxane and toluene. | [3] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Spectroscopic Data Summary
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), protons of the ethylene bridge (singlet or multiplet, ~3.0-3.5 ppm). |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), ethylene bridge carbons (~30-40 ppm), carbonyl carbon (~160-170 ppm). |
| IR Spectroscopy | Strong C=O stretch for the acyl chloride (~1750-1790 cm⁻¹), C-Cl stretch, aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 257, with characteristic isotopic pattern for chlorine. Fragmentation would likely involve the loss of COCl. |
Synthesis and Reactivity
This compound is a crucial intermediate in the synthesis of numerous pharmacologically active molecules, including derivatives of the anticonvulsant drug carbamazepine.[3][4]
Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process, often starting from o-nitrotoluene.[3]
Caption: Synthesis workflow for the target compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is based on the general method of reacting a secondary amine with a phosgene equivalent.
-
Materials: 10,11-Dihydro-5H-dibenzo[b,f]azepine (1 equivalent), triphosgene (0.4 equivalents) or a solution of phosgene in toluene, an inert solvent (e.g., dry toluene), and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10,11-Dihydro-5H-dibenzo[b,f]azepine and triethylamine in dry toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry toluene dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with cold, dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Protocol 2: Reaction with a Nucleophile - Synthesis of (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone
This protocol is adapted from the work of Balaure et al.[3]
-
Materials: this compound (1 g, approximately 0.0039 mol), pyrrolidine (0.28 g, 0.33 mL, approximately 0.0039 mol), triethylamine (0.39 g, 0.54 mL, approximately 0.0039 mol), and dry dioxane (30 mL).
-
Procedure:
-
In a flask, dissolve pyrrolidine and triethylamine in 15 mL of dry dioxane.
-
In a separate flask, dissolve 1 g of this compound in 15 mL of dry dioxane.
-
Add the solution of the carbonyl chloride dropwise to the stirred solution of pyrrolidine and triethylamine at room temperature. A precipitate of triethylamine hydrochloride will form.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from isopropanol.
-
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1] Its core structure is present in several drugs targeting the central nervous system.[5] The reactivity of the carbonyl chloride allows for the facile introduction of various functional groups, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.[3] This is particularly relevant in the development of novel anticonvulsant, antidepressant, and antipsychotic agents.[5]
Logical Relationship in Drug Synthesis
The following diagram illustrates the central role of this compound in the synthesis of various derivatives.
Caption: Reactivity and derivative synthesis pathway.
Safety and Handling
This compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in medicinal chemistry and drug development. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and scientists working on the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and handling, which is crucial for its effective and safe utilization in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]
- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 33948-19-5|this compound|BLD Pharm [bldpharm.com]
- 6. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS 33948-19-5): A Cornerstone Intermediate in Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, a pivotal chemical intermediate for professionals engaged in pharmaceutical research and development. Distinguished by its saturated ethylene bridge, this molecule offers a unique three-dimensional scaffold that is foundational in the synthesis of various therapeutic agents, particularly tricyclic antidepressants.[1][2] This document will elucidate its chemical properties, synthesis, core reactivity, and essential safety protocols, providing the field-proven insights necessary for its effective and safe application in a laboratory setting.
Physicochemical & Structural Profile
This compound, also known as Iminodibenzyl-5-carbonyl chloride, is a white to light yellow crystalline solid.[2][3] Its reactivity stems from the electrophilic carbonyl carbon, making it a potent acylating agent. The stability of the dibenzo[b,f]azepine core, combined with the reactivity of the acyl chloride group, makes it a versatile building block in organic synthesis.[2][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 33948-19-5 | [1][2][5] |
| Molecular Formula | C₁₅H₁₂ClNO | [1][2][5] |
| Molecular Weight | 257.71 g/mol | [2][3][5] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 120 - 124 °C | [1][2][6] |
| Boiling Point | ~397.5 °C (Predicted) | [1] |
| Density | 1.282 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2 - 8 °C, under inert atmosphere |[2][3][7] |
Synthesis and Mechanistic Considerations
The primary synthesis of the title compound involves the acylation of the secondary amine of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). The choice of acylating agent is critical to achieving high yield and purity.
Core Synthesis Pathway: Phosgenation
The most common and industrially relevant method is the reaction of iminodibenzyl with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[8] Phosgene is highly effective due to its high reactivity, which readily converts the secondary amine into the desired carbamoyl chloride. The reaction is typically performed in an inert solvent, such as toluene or dichloromethane.
Causality of Reagent Choice: The nitrogen atom in iminodibenzyl acts as a nucleophile, attacking the electrophilic carbon of phosgene. The subsequent elimination of a chloride ion and a proton (abstracted by a base or another amine molecule) yields the final product. Using a stoichiometric amount of a non-nucleophilic base can be advantageous to neutralize the HCl generated, preventing the formation of the amine hydrochloride salt, which would be unreactive towards further phosgenation.[9] However, care must be taken, as tertiary amines can sometimes undergo dealkylation by phosgene, leading to impurities.[8]
Caption: Synthesis workflow for the target compound.
Experimental Protocol: Synthesis via Phosgenation
This protocol is a representative example and must be performed by trained personnel in a certified fume hood with continuous monitoring for phosgene leaks.
-
Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic scrubber, suspend 10,11-dihydro-5H-dibenzo[b,f]azepine (1 equivalent) in anhydrous toluene (10 volumes).
-
Phosgenation: While stirring vigorously, introduce a solution of phosgene in toluene (1.1-1.5 equivalents) dropwise at a temperature maintained between 40-60°C. Alternatively, bubble phosgene gas through the suspension.[10]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction typically forms the product and the hydrochloride salt of the starting amine.[11]
-
Work-up: Once the reaction is complete, purge the system with dry nitrogen gas to remove any excess phosgene, ensuring the exhaust gas passes through the caustic scrubber.
-
Isolation: Cool the reaction mixture to room temperature. The product may crystallize out of solution. Filter the solid, wash with cold toluene or hexane, and dry under vacuum at a temperature not exceeding 50°C.
Core Reactivity: The Acylating Agent
The compound's primary utility lies in its function as a potent acylating agent. The carbonyl chloride group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1][4]
Caption: General reactivity pathway with nucleophiles.
This reactivity is harnessed to synthesize libraries of amide and ester derivatives for screening as potential drug candidates. A notable application is the synthesis of precursors for tricyclic antidepressants by reacting the carbonyl chloride with various amino-alcohols or diamines.[1]
Experimental Protocol: Synthesis of an Amide Derivative
This protocol describes the reaction with pyrrolidine as reported in the literature and serves as a template for reactions with other amine nucleophiles.[12]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrolidine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in dry dioxane (10 volumes).
-
Addition: Cool the solution to 0-5°C in an ice bath. Add a solution of this compound (1 equivalent) in dry dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate of triethylamine hydrochloride will form.[12]
-
Monitoring: Monitor the reaction to completion using TLC or LC-MS.
-
Work-up: Upon completion, filter off the hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield the desired amide, (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone.[12]
Safety, Handling, and Storage Protocols
Due to its reactive and corrosive nature, strict adherence to safety protocols is mandatory. The compound is classified as corrosive and can cause severe skin burns and eye damage.[13][14] It reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride gas.[4][15]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Danger | H314: Causes severe skin burns and eye damage.[13][14] H290: May be corrosive to metals.[13] |
Mandatory Handling Procedures
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or evolved HCl gas.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, inspected before use), a flame-resistant lab coat, and tightly fitting safety goggles with side-shields.[14][16] A face shield is also recommended.
-
Dispensing: Handle as a solid in a dry, inert atmosphere (glove box or glove bag) whenever possible to prevent hydrolysis.
-
Storage: Keep the container tightly closed in a dry, well-ventilated, and cool (refrigerator, 2-8°C) place away from moisture and incompatible materials like strong bases and alcohols.[2][3][16]
Emergency Response
Caption: Emergency first aid flowchart.[14][15][16]
In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), and collect it into a tightly sealed container for proper disposal. Do not use water.[15][16]
Conclusion
This compound is a high-value intermediate whose structural and chemical properties make it indispensable for the synthesis of complex, biologically active molecules. Its utility as a robust acylating agent provides a direct route to diverse carboxamide and ester derivatives. However, its reactivity necessitates a thorough understanding of its properties and strict adherence to safety and handling protocols. By leveraging the insights and procedures outlined in this guide, researchers can safely and effectively utilize this compound to advance the frontiers of drug discovery and development.
References
- 1. This compound | 33948-19-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | C15H12ClNO | CID 118579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iminodibenzylcarbonyl chloride | 33948-19-5 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 10. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 11. US5110923A - Method for preparing 5-chlorocarbonyl-5h-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. 33948-19-5 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. cleanchemlab.com [cleanchemlab.com]
physical and chemical properties of 2,2'-Iminodibenzyl-5-carbonyl chloride
An In-Depth Technical Guide to 2,2'-Iminodibenzyl-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2,2'-Iminodibenzyl-5-carbonyl chloride (CAS No: 33948-19-5). This compound, also known as 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the anticonvulsant drug Carbamazepine.
Core Properties and Identification
2,2'-Iminodibenzyl-5-carbonyl chloride is a moderately sized organic molecule characterized by a dibenzazepine core functionalized with a carbonyl chloride group.[1] This reactive group makes it a valuable building block in organic synthesis.
General and Physical Properties
The compound typically appears as a white to light yellow crystalline powder.[2][3] Key physical and chemical properties are summarized in the tables below for ease of reference.
| Identifier | Value | Reference |
| CAS Number | 33948-19-5 | [2][3][4] |
| Molecular Formula | C₁₅H₁₂ClNO | [2][3][4] |
| Molecular Weight | 257.71 g/mol | [2][4] |
| EINECS | 251-756-5 | [2] |
| PubChem ID | 118579 | [3] |
A summary of key identifiers for 2,2'-Iminodibenzyl-5-carbonyl chloride.
| Physical Property | Value | Reference |
| Appearance | White to light yellow powder to crystal | [2][3] |
| Melting Point | 120 - 124 °C | [2][3] |
| Boiling Point | 397.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
A table of the core physical properties.
Structural and Spectroscopic Data
Structural identifiers are critical for database searches and compound registration.
| Structural Identifier | Value | Reference |
| SMILES | C(Cl)(N1C2=CC=CC=C2CCC2=CC=CC=C12)=O | [2] |
| InChI | InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | [2] |
| InChIKey | COHHZMJBMIHLGF-UHFFFAOYSA-N | [2] |
A table of structural data for computational and database use.
Reactivity and Chemical Behavior
2,2'-Iminodibenzyl-5-carbonyl chloride is stable under normal storage conditions but exhibits reactivity characteristic of an acyl chloride.[5]
-
Stability : The material is stable under recommended storage conditions (cool, dry, inert atmosphere).[2][5]
-
Reactivity with Water : It decomposes in contact with water and moisture, liberating toxic gases such as hydrogen chloride.
-
Incompatible Materials : It is incompatible with strong oxidizing agents, bases, and metals.[5][6]
-
Hazardous Decomposition : Under fire conditions, it can emit toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides, and hydrogen chloride gas.[5][6]
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of this compound in a laboratory setting.
Synthesis Protocol: Phosgenation of Iminodibenzyl
The primary route for synthesizing 2,2'-Iminodibenzyl-5-carbonyl chloride involves the reaction of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) with phosgene or a phosgene equivalent.[7]
Objective: To introduce a carbonyl chloride group at the nitrogen atom of the iminodibenzyl core.
Materials:
-
Iminodibenzyl (CAS: 494-19-9)
-
Phosgene (COCl₂) or a phosgene substitute like triphosgene
-
Anhydrous aprotic solvent (e.g., toluene, chlorobenzene)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, dissolve iminodibenzyl in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas through the solution or add a solution of triphosgene portion-wise. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Remove the excess phosgene and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,2'-Iminodibenzyl-5-carbonyl chloride as a crystalline solid.
Caption: General workflow for the synthesis of 2,2'-Iminodibenzyl-5-carbonyl chloride.
Analytical Protocol: Purity Determination by HPLC
Objective: To quantify the purity of a sample of 2,2'-Iminodibenzyl-5-carbonyl chloride.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Acetonitrile/Water mixture (e.g., 50:50 v/v)
-
Sample: Accurately weigh and dissolve the compound in the diluent to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity.[3]
Applications in Drug Development and Research
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.
-
Carbamazepine Synthesis : It is the direct precursor to Carbamazepine. The reaction involves the amination of the carbonyl chloride, typically with ammonia, to form the corresponding carboxamide.[2]
-
Synthesis of Other Derivatives : Its reactivity allows it to be a starting material for a variety of other dibenzazepine derivatives with potential pharmacological activity.[3][7]
-
Agrochemicals and Specialty Chemicals : The compound is also utilized in the development of agrochemicals and other fine chemicals where the dibenzazepine scaffold is desired.[3]
-
Proteomics Research : A deuterated isotopic variant, Iminodibenzyl 5-Carbonyl Chloride-d10, is used as a labeling reagent for tracking proteins in analytical studies.[1]
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety and Handling
Due to its corrosive nature, strict safety protocols must be followed when handling 2,2'-Iminodibenzyl-5-carbonyl chloride.
Hazard Identification
| Hazard Class | Statement | Pictogram | Reference |
| Corrosive | H314: Causes severe skin burns and eye damage. | GHS05 | [8] |
| Corrosive to Metals | H290: May be corrosive to metals. | GHS05 | [8] |
Summary of GHS hazard classifications.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only under a chemical fume hood to avoid inhalation of dust.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment :
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert gas and away from moisture and incompatible materials.[2]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Caption: Logical relationships in the safe handling and storage of the compound.
References
- 1. Buy Iminodibenzyl 5-Carbonyl Chloride-d10 (EVT-1501853) [evitachem.com]
- 2. Iminodibenzylcarbonyl chloride CAS#: 33948-19-5 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Iminodibenzyl 5-Carbonyl Chloride | CymitQuimica [cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Iminodibenzylcarbonyl chloride | 33948-19-5 [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
The Pivotal Role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, also known as iminostilbene carbonyl chloride, is a cornerstone intermediate in the synthesis of a clinically significant class of pharmaceuticals. Its tricyclic structure serves as a versatile scaffold for the development of drugs targeting the central nervous system. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and paramount role of this compound in medicinal chemistry, with a primary focus on its application in the production of the widely-used anticonvulsant drugs, Carbamazepine and Oxcarbazepine. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. Furthermore, this paper explores the synthesis and therapeutic potential of novel derivatives, highlighting the ongoing importance of the dibenzo[b,f]azepine core in modern medicinal chemistry.
Introduction
The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] At the heart of the synthesis of many drugs based on this scaffold lies this compound. This reactive intermediate is crucial for the industrial-scale production of essential medicines, most notably Carbamazepine and its analogue Oxcarbazepine, which are first-line treatments for epilepsy and neuropathic pain.[2] The unique chemical reactivity of the carbonyl chloride group attached to the nitrogen atom of the azepine ring allows for facile derivatization, leading to a diverse range of pharmacologically active molecules. This guide will elucidate the synthesis of this key intermediate and its subsequent conversion into major anticonvulsant drugs, providing detailed experimental procedures and associated quantitative data. The mechanism of action of these drugs as voltage-gated sodium channel blockers will be detailed, and the therapeutic potential of novel derivatives in other areas of medicine will be explored.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and scale-up.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClNO | |
| Molecular Weight | 257.71 g/mol | |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 121-124 °C | |
| Boiling Point | ~397.5 °C at 760 mmHg | |
| Density | ~1.282 g/cm³ |
Synthesis of this compound
The synthesis of the title compound is a critical step in the manufacturing pathway of several key pharmaceuticals. A common industrial method involves the reaction of iminodibenzyl with a phosgenating agent.
Experimental Protocol: Synthesis of Iminostilbene Carbonyl Chloride
A synthetic method for the carbamazepine intermediate, iminostilbene carbonyl chloride, involves the following steps:
-
To a reactor, add 848 ml of chlorobenzene, 106 g (0.410 mol) of iminodibenzylcarbonyl chloride, 4.24 g of benzoyl peroxide, and 5.30 g of Benzyltriethylammonium chloride.
-
Heat the mixture to 92°C using an oil bath.
-
Add 13.6 g (0.09 mol) of sodium bromate to the reactor.
-
Add 28.8 g (0.18 mol) of bromine dropwise at a constant speed over 4.5 hours.
-
After the addition is complete, raise the temperature to 97°C and reflux for 4 hours.[3]
-
Cool the reaction solution to 20°C and pour it into 300 ml of methanol solution.
-
Allow the mixture to stand for 4 hours, then filter.
-
Dry the filter cake and concentrate under reduced pressure to remove the organic solvent.
-
Dissolve the solid in 848 ml of toluene and add activated carbon for recrystallization and decolorization.
-
Filter the solution, cool the filtrate to induce crystallization, filter the crystals, and dry under vacuum.[4]
This process yields approximately 95g of yellow solid iminostilbene carbonyl chloride, corresponding to a yield of 90.5%.[4]
Application in the Synthesis of Marketed Drugs
The primary application of this compound is in the synthesis of anticonvulsant drugs.
Carbamazepine
Carbamazepine is a widely prescribed medication for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder.
Caption: Synthesis of Carbamazepine.
While a direct protocol starting from the carbonyl chloride is a logical subsequent step, many reported syntheses start from the parent iminostilbene. The reaction of iminostilbene with urea in a protonating medium is a high-yield method.
-
Suspend 100g (0.518 moles) of iminostilbene and 400g (6.66 moles) of urea in 500ml of acetic acid.
-
Add 15ml of sulfuric acid to the suspension with stirring at 25-30°C.
-
Heat the reaction mixture to 80-85°C and maintain for 7-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, dilute the reaction mass with water.
-
Filter the precipitated carbamazepine product, wash with water until neutral, and dry at 90-100°C until a constant weight is achieved.[5]
This process can result in near-quantitative yields of Carbamazepine.[5] Another method reports a total yield of 98.8%.[6]
Oxcarbazepine
Oxcarbazepine is a keto-analogue of carbamazepine, developed to have a similar efficacy with an improved tolerability profile.
Caption: Synthesis of Oxcarbazepine.
The synthesis of Oxcarbazepine involves a multi-step process.
Step 1: Formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride
-
Take 3.5g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine and 2.37g of hexa-chlorodimethyl carbonate in 50 ml of THF.
-
Stir the reaction mixture at room temperature for 5 to 6 hours.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (2:8).
-
After confirmation of reaction completion by TLC, distill off the THF and add water to precipitate the solid product.
-
Filter the solid, dry it, and analyze by FTIR. The percentage yield of this step is reported to be 90%.[7]
Step 2: Formation of Oxcarbazepine
-
Take 3.5g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride in 40 ml of isopropanol (IPA).
-
Add liquid NH₄OH dropwise with stirring at room temperature.
-
Stir the reaction mixture for 7 hours.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (50:50).
-
After confirmation of reaction completion by TLC, add water to dissolve the excess NH₄OH.
-
Extract the product with ethyl acetate.
-
Distill off the ethyl acetate layer to collect Oxcarbazepine. The percentage yield of this final step is reported to be 85%.[7]
Mechanism of Action of Derived Drugs
Carbamazepine and Oxcarbazepine exert their anticonvulsant effects primarily through the blockade of voltage-gated sodium channels in neuronal cell membranes.[5][8]
Caption: Mechanism of Action of Carbamazepine and Oxcarbazepine.
These drugs bind preferentially to the inactivated state of the voltage-gated sodium channels. This binding stabilizes the inactivated conformation, thereby slowing the rate of recovery of the channels to the resting state. As a result, the ability of the neuron to fire high-frequency and repetitive action potentials, a hallmark of epileptic seizures, is reduced. This "use-dependent" blockade means that the drugs have a greater effect on rapidly firing neurons, such as those involved in a seizure, with less effect on neurons firing at a normal physiological rate.
Novel Derivatives and Future Directions
The versatility of the this compound intermediate has spurred the development of numerous derivatives with a wide range of potential therapeutic applications beyond epilepsy.
Anticancer Activity
Novel dibenzo[b,f]azepine derivatives have demonstrated promising anticancer properties. For instance, isoxazoline derivatives tethered to the dibenzo[b,f]azepine core have been synthesized and evaluated for their anti-cancer activity.[7][8] One such derivative, 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine, was found to strongly inhibit the invasion of murine osteosarcoma cells and completely inhibit the invasion of human breast cancer cells at a concentration of 10 μM.[7][8] Furthermore, novel rigid dibenzo[b,f]azepines have been designed as selective topoisomerase II inhibitors and DNA intercalators, showing potential as anticancer candidates against leukemia.[3]
Anti-inflammatory and Other Activities
The dibenzo[b,f]azepine scaffold has also been explored for other therapeutic indications. Research has shown that certain derivatives possess anti-inflammatory properties.[9] Additionally, new derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine have been synthesized and investigated for their antiarrhythmic action.[10] The ongoing exploration of this chemical space continues to yield compounds with diverse biological activities, highlighting the enduring importance of this scaffold in drug discovery.
Conclusion
This compound is an indispensable building block in medicinal chemistry, enabling the large-scale synthesis of vital anticonvulsant medications such as Carbamazepine and Oxcarbazepine. The well-established synthetic routes and a deep understanding of the mechanism of action of these drugs underscore the maturity of this area of pharmaceutical science. However, the journey of the dibenzo[b,f]azepine scaffold is far from over. The continued exploration of novel derivatives is revealing exciting new therapeutic possibilities in oncology, inflammation, and cardiology. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary foundational knowledge to both utilize existing synthetic methodologies and to inspire the design and development of the next generation of therapeutics based on this remarkable chemical entity.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CN103288737A - Synthesis method of iminostilbene - Google Patents [patents.google.com]
- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic method for carbamazepine intermediate iminostilbene carbonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CA2262159C - A process for preparing carbamazepine from iminostilbene - Google Patents [patents.google.com]
- 6. US6245908B1 - Process for preparing carbamazepine from iminostilbene - Google Patents [patents.google.com]
- 7. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of 10,11-Dihydro-5H-dibenzo[b,f]azepine Derivatives: A Technical Review of a Versatile Scaffold
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth review of 10,11-Dihydro-5H-dibenzo[b,f]azepine derivatives, a core scaffold in several clinically significant therapeutic agents. This whitepaper details the synthesis, pharmacological activities, and structure-activity relationships of this versatile heterocyclic system, with a focus on its applications in anticonvulsant, anticancer, and antiarrhythmic therapies.
The dibenzo[b,f]azepine core is the foundation for well-established drugs such as carbamazepine and oxcarbazepine, primarily used in the treatment of epilepsy and neuropathic pain. This review expands on this foundation, exploring a range of novel derivatives and their potential in diverse therapeutic areas. The document provides a structured overview of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways.
Pharmacological Activities and Quantitative Data
The 10,11-Dihydro-5H-dibenzo[b,f]azepine scaffold has proven to be a fertile ground for the development of potent modulators of various biological targets. The accumulated data, summarized below, highlights the broad therapeutic potential of its derivatives.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of these derivatives, primarily through their action as voltage-gated sodium channel blockers. The maximal electroshock seizure (MES) test in rodents is a standard preclinical model for assessing this activity.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Notes | Reference |
| (R)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | Rat | Oral | 10.9 ± 2.3 | Most active of the series against MES-induced seizures. | [1] |
| (S)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | Rat | Oral | 4.7 ± 0.9 | Most active of the series against MES-induced seizures. | [1] |
| Oxcarbazepine | Rat | Oral | 10.2 | Reference compound. | [1] |
| 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-(N-(2-hydroxyethyl))carboxamide | Mouse | Intraperitoneal | 18 | Exhibited potent anticonvulsant activity. | |
| 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide | Rat | Intraperitoneal | 23.5 | Active metabolite of oxcarbazepine. | [1] |
The mechanism of anticonvulsant action is largely attributed to the inhibition of voltage-gated sodium channels. This has been quantified using [³H]batrachotoxin (BTX) binding assays, which measure the affinity of compounds to the sodium channel.
| Compound | IC50 (µM) for [³H]BTX Binding Inhibition | Notes | Reference |
| (R)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | 0.8 ± 0.1 | More potent than carbamazepine and oxcarbazepine. | [1] |
| (S)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | 0.4 ± 0.1 | More potent than carbamazepine and oxcarbazepine. | [1] |
| Carbamazepine | 2.5 ± 0.3 | Reference compound. | [1] |
| Oxcarbazepine | 3.2 ± 0.4 | Reference compound. | [1] |
SIRT2 Inhibitory and Anticancer Activity
More recently, derivatives of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various cancers.
| Compound | IC50 (µM) against SIRT2 | Notes | Reference |
| 2-Cyano-5-(4-nitrobenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | 18 | Showed >30-fold selectivity over SIRT1. | [2] |
The anticancer potential of these derivatives has also been explored in various cancer cell lines.
| Compound | Cell Line | Activity | Notes | Reference |
| 5-[−3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine (4g) | Murine osteosarcoma (LM8G7) | Inhibition of invasion | Showed strong anti-invasive properties. | [3] |
| 5-[−3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine (4g) | Human breast cancer (MDA-MB-231) | Complete inhibition of invasion at 10 µM | Dose-dependent inhibition of invasion. | [3] |
| 5H-dibenzo[b,e][1][4]diazepin-11(10H)-one derivative (9a) | Various human cancer cell lines | IC50 in the range of 0.71-7.29 μM | Potent tumor growth inhibition. | [5] |
Antiarrhythmic and Antidepressant Activities
While quantitative in vitro data is less abundant in the readily available literature, several studies have highlighted the potential of 10,11-Dihydro-5H-dibenzo[b,f]azepine derivatives in treating cardiac arrhythmias and depression. Desipramine, a well-known antidepressant, is a derivative of this scaffold.[6] Studies have shown that certain derivatives possess antiarrhythmic properties, though specific IC50 values from standardized assays are not consistently reported in the reviewed literature.[7][8][9][10]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, this guide provides detailed methodologies for key experiments cited.
Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats (130 ± 20 g) are used. Animals are acclimated to the laboratory environment for at least 3 days prior to the experiment with free access to food and water.
-
Drug Administration: The test compound is administered orally (PO) or intraperitoneally (IP) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Seizure Induction: At a predetermined time after drug administration (typically the time of peak effect), a high-frequency electrical stimulus (e.g., 60 Hz, 98 mA, 300 msec duration) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas before electrode placement to minimize discomfort.
-
Observation and Scoring: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is not observed.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.[11][12][13]
[³H]Batrachotoxin (BTX) Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the voltage-gated sodium channel.
Procedure:
-
Membrane Preparation: Rat brain membranes are prepared and stored at -80°C until use.
-
Assay Components: The assay is typically performed in 96-well microtiter plates and includes the prepared rat brain membranes, [³H]BTX as the radioligand, the test compound at various concentrations, and an assay buffer.
-
Incubation: The components are incubated to allow for competitive binding between the radiolabeled BTX and the test compound to the sodium channels in the membrane preparation.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]BTX (IC50) is determined by non-linear regression analysis of the competition binding data.[14][15][16][17]
SIRT2 Fluorometric Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Procedure:
-
Reagents: The assay requires recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD⁺ as a cofactor, and the test inhibitor.
-
Assay Setup: The reaction is typically performed in a 96-well plate. The SIRT2 enzyme is pre-incubated with the test inhibitor at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate and NAD⁺.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development and Detection: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: The percentage of SIRT2 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18][19][20][21][22]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 10,11-Dihydro-5H-dibenzo[b,f]azepine derivatives are mediated through their interaction with specific signaling pathways.
Voltage-Gated Sodium Channel Blockade in Epilepsy
The primary mechanism of action for the anticonvulsant effects of many dibenzo[b,f]azepine derivatives is the blockade of voltage-gated sodium channels (VGSCs). In epilepsy, these channels can be hyperexcitable, leading to the rapid and repetitive firing of neurons that characterizes seizures. By binding to the VGSC, these drugs stabilize the inactivated state of the channel, preventing the influx of sodium ions and thereby dampening neuronal excitability and seizure propagation.
Caption: Mechanism of anticonvulsant action via sodium channel blockade.
SIRT2 Inhibition in Cancer
SIRT2 is a protein deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. The role of SIRT2 in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the cellular context. Inhibition of SIRT2 by 10,11-Dihydro-5H-dibenzo[b,f]azepine derivatives can lead to the acetylation of various protein targets, which in turn can affect multiple downstream signaling pathways involved in cancer cell proliferation, migration, and survival.
Caption: Mechanism of anticancer action via SIRT2 inhibition.
This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the future development of novel therapeutics based on the 10,11-Dihydro-5H-dibenzo[b,f]azepine scaffold.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
- 5. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do desipramine [10,11-dihydro-5-[3-(methylamino) propyl]-5H-dibenz[b,f]azepine monohydrochloride] and fluoxetine [N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine] ameliorate the extent of colonic damage induced by acetic acid in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-arrhythmia and antifibrillatory properties of dibenzazepine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The relationship between the chemical structure and anti-arrhythmia action of a number of omega-aminoacyl-3-carbalcoxyaminodibenzazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new class of antiarrhythmic--defibrillatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.library.noaa.gov [repository.library.noaa.gov]
- 15. Binding of [3H]batrachotoxinin A-20-alpha-benzoate to a high affinity site associated with house fly head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 19. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 21. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Technical Safety Guide: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and reactivity of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS No. 33948-19-5), a key intermediate in the synthesis of various pharmaceutical compounds. The information is compiled from Safety Data Sheets (SDS) and relevant chemical literature to ensure a comprehensive understanding for laboratory and drug development applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe handling and storage of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClNO |
| Molecular Weight | 257.72 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 120.0 to 124.0 °C |
| Purity | >98.0% (HPLC) |
| CAS Number | 33948-19-5 |
| Synonyms | 2,2'-Iminodibenzyl-5-carbonyl Chloride |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
Toxicological Information
The primary toxicological concern is its corrosive nature, which can cause severe burns to any tissue it comes in contact with.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, standardized protocols are used to assess the safety of chemicals with similar corrosive properties.
Skin Corrosion/Irritation Assessment (General Protocol)
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. For a substance like this compound, which is known to be corrosive, in vivo testing on animals may be avoided. Instead, a tiered approach using in vitro and ex vivo methods is recommended.
-
In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 431 & 439):
-
A small amount of the test substance is applied topically to the surface of a reconstructed human epidermis model.
-
The tissue is incubated for a defined period.
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates a corrosive or irritant potential.
-
Reactivity with Water (Hydrolysis)
As an acyl chloride, this compound reacts vigorously with water and other nucleophiles. This reactivity is a critical safety consideration.
-
Reaction: The carbonyl chloride group is highly susceptible to nucleophilic attack by water.
-
Products: The hydrolysis reaction produces 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid and hydrogen chloride (HCl) gas.[1][2] The release of corrosive HCl gas is a significant hazard.
-
Conditions: The reaction is exothermic and occurs rapidly upon contact with moisture.[1]
Visualizations
Hydrolysis Reaction Pathway
The following diagram illustrates the reaction of this compound with water.
Caption: Hydrolysis of this compound.
Safe Handling and Personal Protective Equipment (PPE) Workflow
This diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for safe handling of the compound.
Role as a Synthetic Intermediate
This compound is a crucial building block in the synthesis of various biologically active molecules.
Caption: Synthetic utility in pharmaceutical research.
Safe Handling and Storage
Given its reactivity and corrosive nature, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust and vapors.[3] Safety showers and eyewash stations should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.
-
-
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep away from moisture and incompatible materials such as water, alcohols, bases, and oxidizing agents.[3]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
The storage area should be designated for corrosive materials.
-
Protect from moisture.
-
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
Do not use water to clean up spills, as this will generate hydrogen chloride gas.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The compound should be treated as hazardous waste.
-
Consider quenching small residual amounts with a dry, inert alcohol (like isopropanol) in a controlled manner within a fume hood before disposal, but only if you are experienced with this procedure.
-
This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet from your supplier before handling this chemical.
References
GHS Hazard Classification of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS Number: 33948-22-0). This compound, also known as Iminostilbene-5-carbonyl chloride, is a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its hazard profile is crucial for safe handling, use, and storage in a research and development setting.
GHS Hazard Classification
This compound is consistently classified by multiple suppliers as a hazardous substance. The primary hazards are associated with its corrosive properties. The GHS classification is summarized in the table below.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7] | |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2][6][7] | |
| Corrosive to Metals | Category 1 | Danger | H290: May be corrosive to metals.[2][3][4] |
A comprehensive list of precautionary statements (P-statements) is provided by suppliers to ensure safe handling. These include, but are not limited to, P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific instructions for exposure scenarios such as ingestion, skin/eye contact, and inhalation.[2][3][4][5][6][8][9]
Basis of Classification
-
Chemical Reactivity: As an acyl chloride, this compound is expected to react readily with water (hydrolysis), including moisture in the air and on biological tissues. This reaction typically produces hydrochloric acid (HCl), a known corrosive substance, which can cause severe burns to the skin, eyes, and respiratory tract.
-
Structural Alerts: The presence of the carbonyl chloride functional group is a well-established structural alert for corrosive properties.
-
Read-Across from Similar Compounds: The hazard classification may be based on data from structurally similar compounds that have undergone toxicological testing.
The following diagram illustrates the logical relationship leading to the GHS classification.
Experimental Protocols for GHS Classification
The determination of skin and eye damage for GHS classification is guided by internationally recognized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These methods prioritize in vitro testing to reduce the need for animal testing.
Skin Corrosion Testing (OECD Test Guideline 431)
This guideline describes an in vitro procedure using a Reconstructed human Epidermis (RhE) model.[1][2][10] The principle is that corrosive chemicals can penetrate the outer layer of the skin (stratum corneum) and are toxic to the underlying cells.[10]
Methodology:
-
Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[2]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[10]
-
Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, cell viability is measured using a quantitative assay, typically the MTT assay. This involves the enzymatic conversion of the yellow tetrazolium salt MTT to a purple formazan product by viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Classification: A substance is classified as corrosive (Category 1) if the cell viability falls below specific thresholds at the given time points.[3] Further sub-categorization into 1A, 1B, or 1C can be determined based on the exposure time required to reduce cell viability.[11]
The following diagram outlines the experimental workflow for the OECD TG 431.
Serious Eye Damage/Eye Irritation Testing
Similar to skin corrosion, in vitro methods are preferred for assessing eye damage potential. OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) can be used as part of a tiered testing strategy. For severe effects, the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or the Isolated Chicken Eye (ICE) test (OECD TG 438) are often employed. The principle behind these tests is to model the effects of a chemical on the cornea.
Corrosive to Metals Testing
The classification of a substance as corrosive to metals is typically determined by its corrosion rate on steel or aluminum surfaces. According to the GHS, a substance is classified as Category 1 if the corrosion rate exceeds 6.25 mm per year at a test temperature of 55°C.[12]
Quantitative Data Summary
As previously mentioned, specific experimental quantitative data for this compound is largely unavailable in publicly accessible databases. The table below reflects this lack of data.
| Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | No data available | - | - | [9][13][14] |
| Acute Dermal Toxicity (LD50) | No data available | - | - | [9][13][14] |
| Acute Inhalation Toxicity (LC50) | No data available | - | - | [9][13][14] |
| Skin Corrosion/Irritation | No data available | - | - | [9][14] |
| Serious Eye Damage/Irritation | No data available | - | - | [9][14] |
Researchers should operate under the assumption that the compound is highly corrosive and handle it with appropriate personal protective equipment (PPE) and engineering controls as outlined in the precautionary statements of the Safety Data Sheet.
Conclusion
The GHS classification of this compound as a corrosive substance (Skin Corrosion 1B, Serious Eye Damage 1, and Corrosive to Metals 1) is well-supported by its chemical nature as an acyl chloride. While specific toxicological data for this compound is lacking, the classification provides a clear and conservative basis for risk assessment and management in a laboratory or industrial setting. Adherence to the recommended precautionary statements and handling procedures is essential to ensure the safety of all personnel.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. senzagen.com [senzagen.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. 5H-Dibenz[b,f]azepine-5-carbonyl chloride | C15H10ClNO | CID 182151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. biosynth.com [biosynth.com]
- 8. Cas 33948-22-0,Dibenz[b,f]azepine-5-carbonyl chloride | lookchem [lookchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. oecd.org [oecd.org]
- 11. iivs.org [iivs.org]
- 12. schc.org [schc.org]
- 13. chemdmart.com [chemdmart.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 33948-22-0 Name: Dibenz [b,f]azepine-5-carbonyl chloride [xixisys.com]
A Technical Guide to the Mechanism of Action of Dibenzazepine-Based Anticonvulsants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dibenzazepine class of anticonvulsants represents a cornerstone in the pharmacological management of epilepsy. This class includes the first-generation drug carbamazepine (CBZ), its second-generation analog oxcarbazepine (OXC), and the third-generation compound eslicarbazepine acetate (ESL).[1][2] These agents are primarily used for treating partial-onset seizures and generalized tonic-clonic seizures.[3][4] While structurally related, these drugs exhibit distinct metabolic, pharmacokinetic, and pharmacodynamic profiles that influence their clinical efficacy and tolerability.[1][2] This guide provides an in-depth exploration of their core mechanism of action, focusing on their interaction with voltage-gated sodium channels (VGSCs), and details the experimental methodologies used to characterize their activity.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal mechanism of action for dibenzazepine anticonvulsants is the blockade of voltage-gated sodium channels.[5][6] These channels are integral membrane proteins essential for the initiation and propagation of action potentials in neurons.[6][7] By modulating VGSC function, dibenzazepines stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and reduce the synaptic propagation of excitatory impulses.[8][9]
State-Dependent Channel Binding
VGSCs cycle through three primary conformational states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, from which it must return to the resting state before it can be opened again.
A key feature of dibenzazepine anticonvulsants is their preferential binding to the inactivated state of the VGSC.[8][10][11] This state-dependent binding results in a "use-dependent" or "phasic" block. During periods of high-frequency neuronal firing, characteristic of seizure activity, VGSCs spend more time in the open and inactivated states.[10][12] This increases the availability of the drug's target, leading to an enhanced blocking effect precisely when and where it is needed most, while having minimal impact on normal, low-frequency neuronal firing.[13]
Fast vs. Slow Inactivation
The inactivation of VGSCs is a complex process involving at least two distinct mechanisms:
-
Fast Inactivation: A rapid process (occurring within milliseconds) that is crucial for terminating the action potential. Traditional dibenzazepines like carbamazepine and the active metabolite of oxcarbazepine primarily act by stabilizing this state.[11][14]
-
Slow Inactivation: A slower process (developing over seconds to minutes) that regulates channel availability over longer periods and is thought to control neuronal excitability.[14]
Eslicarbazepine acetate is distinct in that its active metabolite, eslicarbazepine, primarily enhances slow inactivation of VGSCs, rather than targeting the fast inactivation pathway like its predecessors.[13][14][15] This novel mechanism may contribute to its distinct efficacy and tolerability profile, potentially offering benefits in patients who are pharmacoresistant to other VGSC blockers.[1][15]
Comparative Pharmacology and Metabolism
While all dibenzazepines target VGSCs, their metabolic pathways significantly impact their clinical use.[2]
-
Carbamazepine (CBZ): It is metabolized in the liver, primarily by the CYP3A4 enzyme, to form carbamazepine-10,11-epoxide.[8][9] This metabolite is pharmacologically active and contributes to both the anticonvulsant effects and some of the adverse effects.[2][10] CBZ is a potent enzyme inducer, including its own metabolism (autoinduction), which complicates dosing and leads to numerous drug-drug interactions.[8][16]
-
Oxcarbazepine (OXC): Developed to improve upon CBZ's tolerability, OXC is a prodrug that is rapidly and almost completely metabolized by cytosolic reductases to its active 10-monohydroxy derivative (MHD), also known as licarbazepine.[17] This pathway avoids the formation of the epoxide metabolite, leading to a better side-effect profile.[2] OXC has a lower potential for enzyme induction compared to CBZ.[17]
-
Eslicarbazepine Acetate (ESL): ESL is also a prodrug that undergoes extensive first-pass hydrolysis to its active metabolite, eslicarbazepine, which is the (S)-enantiomer of licarbazepine.[13][18] This targeted delivery of the active enantiomer further refines the drug's profile. ESL has a low potential for clinically significant drug interactions, although it can inhibit CYP2C19 and weakly induce CYP3A4.[14][17]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for dibenzazepine anticonvulsants from preclinical studies. These values are essential for comparing potency and therapeutic windows.
Table 1: In Vitro Potency Against Voltage-Gated Sodium Channels
| Compound | Preparation | Parameter | Value | Reference |
| Oxcarbazepine (OCBZ) | Cultured mouse central neurons | IC50 (Firing Limit) | 5 x 10⁻⁸ M | [19] |
| 10-monohydroxy (MHD) | Cultured mouse central neurons | IC50 (Firing Limit) | 2 x 10⁻⁸ M | [19] |
| Carbamazepine (CBZ) | Cultured mouse central neurons | IC50 (Firing Limit) | 6 x 10⁻⁷ M | [19] |
IC50: Half-maximal inhibitory concentration for limiting repetitive firing.
Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models
| Compound | Animal Model | Test | ED50 (mg/kg, p.o.) | Reference |
| Oxcarbazepine (OCBZ) | Rodents | Maximal Electroshock (MES) | 14-21 | [19] |
| Multiple Compounds | Rat | Maximal Electroshock (MES) | Varies (Correlates with Kᵢ) | [20] |
ED50: Median effective dose required to produce a therapeutic effect in 50% of the population.
Key Experimental Methodologies
The characterization of dibenzazepine anticonvulsants relies on a combination of in vivo and in vitro experimental models.
In Vivo Screening Protocols
In vivo models are critical for assessing the overall anticonvulsant activity and neurotoxicity of a compound in a whole-organism context.[21][22]
Protocol 1: Maximal Electroshock (MES) Seizure Model
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.[23][24] This test is particularly sensitive to drugs that act via blockade of VGSCs.[23]
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneally, orally) at a predetermined time before the stimulus.[26]
-
Stimulus Application: A brief, supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[26][27]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension (THLE), which is the defining endpoint of the seizure.[26]
-
Endpoint: A compound is considered protective if it prevents the THLE. The median effective dose (ED50) is calculated as the dose that protects 50% of the animals.[26]
-
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
-
Objective: To identify compounds that raise the seizure threshold, often effective against myoclonic and absence seizures.[21][24] This model is sensitive to drugs that enhance GABAergic neurotransmission.
-
Animals: Mice.[26]
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered prior to the chemoconvulsant.
-
Chemoconvulsant Injection: A dose of pentylenetetrazol (PTZ) sufficient to induce clonic seizures in most control animals (e.g., 85 mg/kg) is injected subcutaneously.[26]
-
Observation: Animals are placed in an observation chamber and monitored for 30 minutes for the onset and severity of seizures, typically clonic spasms.[26]
-
Endpoint: Protection is defined as the absence of a clonic seizure of a specific duration (e.g., 5 seconds). The ED50 is calculated based on this protective effect.
-
In Vitro Electrophysiology Protocol
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effects of a compound on the biophysical properties of specific ion channels (e.g., VGSCs) in isolated neurons or cell lines expressing the channel.[28]
-
Preparation: Primary neuronal cultures or HEK 293T cells stably expressing a specific human VGSC isoform (e.g., NaV1.2).[28]
-
Procedure:
-
A glass micropipette with a very fine tip is sealed onto the membrane of a single cell, establishing a high-resistance "gigaseal."
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
A voltage-clamp amplifier is used to control the cell's membrane potential and record the ionic currents flowing through the channels.
-
Specific voltage protocols are applied to measure different channel properties:
-
Current-Voltage (I-V) Relationship: To assess changes in peak current amplitude.
-
Use-Dependence: Repetitive depolarizing pulses are applied to assess the block of channels during high-frequency firing.
-
Steady-State Inactivation: A protocol is used to determine the compound's effect on the voltage-dependence of fast or slow inactivation, revealing its affinity for different channel states.[11][28]
-
-
The test compound is applied to the cell via perfusion, and the changes in channel currents are quantified to determine parameters like IC50.
-
Conclusion
Dibenzazepine-based anticonvulsants are highly effective drugs whose primary mechanism of action is the use-dependent blockade of voltage-gated sodium channels, showing a clear preference for the inactivated channel state. While carbamazepine, oxcarbazepine, and eslicarbazepine acetate share this core mechanism, they are distinguished by significant differences in their metabolism and their specific interactions with VGSC inactivation kinetics. Eslicarbazepine's unique enhancement of slow inactivation, in particular, may underpin its clinical profile. A thorough understanding of these molecular interactions, quantified through rigorous preclinical in vivo and in vitro models, is critical for the rational design and development of next-generation anticonvulsants with improved efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamazepine: MedlinePlus Drug Information [medlineplus.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. drugs.com [drugs.com]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamazepine - Wikipedia [en.wikipedia.org]
- 9. mims.com [mims.com]
- 10. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]
- 19. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiepileptic drugs: detection, quantification, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. benchchem.com [benchchem.com]
- 27. ijpp.com [ijpp.com]
- 28. Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its rigid, tricyclic structure serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel therapeutic agents, including anticonvulsants and enzyme inhibitors.
Application Notes
The primary application of this compound lies in its role as a key building block for the synthesis of derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine, a core structure in many centrally active drugs. The carbonyl chloride group provides a reactive handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with improved pharmacological profiles.
Synthesis of Anticonvulsant Agents
A major application of this compound is in the synthesis of analogues of carbamazepine and oxcarbazepine, widely used anticonvulsant drugs.[1] By reacting the carbonyl chloride with different amines or other nucleophiles, researchers can generate a library of novel carboxamide derivatives. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel oxcarbazepine derivatives has led to compounds with potent anticonvulsant activity and improved side-effect profiles compared to existing drugs.[2]
Development of SIRT2 Inhibitors
Recent research has highlighted the potential of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold in the development of selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3] SIRT2 is implicated in various cellular processes and is a potential therapeutic target for neurodegenerative diseases and cancer. Starting from 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be acylated to the title compound, a series of derivatives can be synthesized and screened for their inhibitory activity against SIRT2. This approach has led to the discovery of low micromolar inhibitors with significant selectivity over other sirtuin isoforms.[3]
Other Research Applications
While the primary focus has been on medicinal chemistry, this compound is also utilized in the synthesis of agrochemicals and other specialty chemicals.[4] Its reactivity allows for the creation of stable derivatives with potential applications in crop protection and materials science, although specific public-domain examples are less documented.
Data Presentation
The following tables summarize quantitative data for compounds synthesized using this compound or its derivatives.
Table 1: Anticonvulsant Activity of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide Derivatives
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| (R)-11 (acetate derivative) | Rat (MES test) | Oral | 10.9 ± 2.3 | [5] |
| (S)-12 (acetate derivative) | Rat (MES test) | Oral | 4.7 ± 0.9 | [5] |
MES = Maximal Electroshock Test
Table 2: In Vitro Activity of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide Derivatives on Synaptic Transmission
| Compound | Assay | EC₅₀ (µM) | Reference |
| BIA2-093 | fPSP inhibition | 145 | [6] |
| BIA2-024 | fPSP inhibition | 205 | [6] |
| BIA2-093 | fPSPNMDA inhibition | 198 | [6] |
| BIA2-024 | fPSPNMDA inhibition | 206 | [6] |
fPSP = field excitatory postsynaptic potential; fPSPNMDA = NMDA receptor component of the fPSP
Table 3: Inhibitory Activity of SIRT2 Inhibitors Derived from a 10,11-Dihydro-5H-dibenzo[b,f]azepine Scaffold
| Compound | Target | IC₅₀ (µM) | Selectivity (over SIRT1) | Reference |
| Compound 8 | SIRT2 | 18 | >30-fold | [3] |
| Compound 20 | SIRT2 | 30 | >30-fold | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide Derivatives
This protocol describes a general method for the acylation of an amine with this compound.
Materials:
-
This compound
-
Amine of interest
-
Triethylamine (or another suitable base)
-
Anhydrous dioxane (or another suitable aprotic solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the amine of interest (1.0 eq) and triethylamine (1.1 eq) in anhydrous dioxane.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous dioxane in a dropping funnel.
-
Add the solution of the carbonyl chloride dropwise to the stirred amine solution over a period of 15-30 minutes. A precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, 1M HCl (if the product is not basic), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Synthesis of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone
This protocol is a specific example of the general procedure described above, adapted from a literature source.[1]
Materials:
-
5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 g, 0.004 mol)
-
Pyrrolidine (0.28 g, 0.35 mL, 0.004 mol)
-
Triethylamine (0.4 g, 0.6 mL, 0.004 mol)
-
Dry dioxane (45 mL total)
-
Two-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
To a 100 mL two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add pyrrolidine (0.28 g), triethylamine (0.4 g), and 15 mL of dry dioxane.
-
In the dropping funnel, prepare a solution of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 g) in 30 mL of dry dioxane.
-
Add the carbonyl chloride solution dropwise to the stirred pyrrolidine solution. A precipitate of triethylamine hydrochloride will gradually appear.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Work-up the reaction mixture according to a standard procedure (details not fully provided in the source, but would typically involve filtration, extraction, and purification as described in Protocol 1). The reported yield is 0.93 g (80%).[1]
Mandatory Visualization
Caption: General workflow for the synthesis of carboxamide derivatives.
Caption: Logical relationship from synthesis to therapeutic potential of SIRT2 inhibitors.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel 10,11-dihydro-5H-dibenz[b,f]azepine SIRT2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: The Use of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals, particularly carbamazepine and related compounds. While its application in the agrochemical sector is not widely documented, the inherent reactivity of the dibenzo[b,f]azepine scaffold presents significant potential for the development of novel pesticides. This document provides an overview of the known and potential applications of this compound in agrochemical synthesis, with a detailed protocol for a closely related fungicidal compound series based on the dibenzo[b,e]azepine scaffold, illustrating a tangible link between this class of molecules and crop protection.
Introduction: A Scaffold with Potential in Agrochemicals
The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise interaction with biological targets.[1] This same principle can be applied to the design of novel agrochemicals, including fungicides, insecticides, and herbicides. This compound serves as a key building block for introducing this scaffold.[2] Its primary utility lies in its function as a stable and reactive intermediate suitable for creating innovative chemical formulations.[2] Although direct synthesis of commercial agrochemicals from this specific starting material is not prevalent in publicly available literature, research on analogous structures confirms the potential of the dibenzazepine framework in developing effective crop protection agents.
Application in Fungicide Synthesis: A Case Study with a Dibenzo[b,e]azepine Analog
While direct agrochemical applications of this compound are not extensively reported, a study on the closely related dibenzo[b,e]azepine scaffold has demonstrated significant fungicidal activity. A series of 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives have been synthesized and shown to be effective against various plant pathogens.[3] This serves as a strong proof-of-concept for the utility of the broader dibenzazepine chemical space in agrochemical discovery.
Fungicidal Activity Data
Several synthesized 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives exhibited potent fungicidal activity. The half-maximal effective concentration (EC50) values against Sclerotinia sclerotiorum and Botrytis cinerea are summarized below.
| Compound ID | R Group (in 11-alkoxyimino) | EC50 vs S. sclerotiorum (µg/mL) | EC50 vs B. cinerea (µg/mL) |
| 4A-05 | n-Butyl | <2.5 | Not Reported |
| 4A-12 | 4-Nitrobenzyl | <2.5 | Not Reported |
| 4A-16 | 2-Fluorobenzyl | Not Reported | 3.73 |
| 4A-17 | 3-Fluorobenzyl | Not Reported | 2.54 |
| 4A-21 | 2-Chloro-6-fluorobenzyl | <2.5 | 3.20 |
| Chlorothalonil | (Commercial Fungicide) | 7.16 | Not Reported |
| Procymidon | (Commercial Fungicide) | Not Reported | 2.45 |
Data sourced from: Design, synthesis and fungicidal activity of 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one derivatives.[3]
Experimental Protocol: Synthesis of 11-alkoxyimino-5,6-dihydro-dibenzo[b,e]azepine-6-one Derivatives
This protocol describes the synthesis of the fungicidally active dibenzo[b,e]azepine derivatives.
Step 1: Synthesis of 11-Hydroxyimino-5,6-dihydro-dibenzo[b,e]azepin-6-one
A mixture of the starting ketone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in ethanol is heated at reflux for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 11-Alkoxyimino-5,6-dihydro-dibenzo[b,e]azepin-6-one Derivatives
To a solution of 11-hydroxyimino-5,6-dihydro-dibenzo[b,e]azepin-6-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base like potassium carbonate (1.5 equivalents). The appropriate alkyl or benzyl halide (1.2 equivalents) is then added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The product is isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Potential Agrochemical Synthesis using this compound
The carbonyl chloride group of the title compound is a reactive handle for the synthesis of a variety of derivatives. The most common reaction is the formation of amides via reaction with primary or secondary amines. Many successful commercial agrochemicals, particularly insecticides, feature a carboxamide linkage. This suggests a viable pathway for creating novel agrochemicals.
Hypothetical Synthesis of a Dibenzo[b,f]azepine-based Insecticide
A plausible synthetic route to a potential insecticide could involve the reaction of this compound with a substituted aniline, a common moiety in modern insecticides.
Figure 1: Hypothetical synthesis of a potential insecticide.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic logic for the preparation of the fungicidal dibenzo[b,e]azepine derivatives and the general reactivity of the title compound.
Figure 2: Synthesis of fungicidal dibenzo[b,e]azepines.
Figure 3: General reactivity of the title compound.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in the creation of complex molecules. While its primary application has been in the pharmaceutical industry, the fungicidal activity of closely related dibenzo[b,e]azepine derivatives underscores the untapped potential of this scaffold in the agrochemical sector. Further exploration of derivatives synthesized from this compound could lead to the discovery of novel and effective crop protection agents. The synthetic protocols and reactivity patterns outlined in these notes provide a foundation for researchers to pursue such investigations.
References
Application Notes & Protocols: Analytical Methods for the Characterization of Dibenzo[b,f]azepine Derivatives
Introduction
Dibenzo[b,f]azepine derivatives are a significant class of tricyclic compounds in medicinal chemistry. The most prominent member, carbamazepine, is a first-line antiepileptic drug also used for treating neuropathic pain and bipolar disorder.[1][2] The therapeutic efficacy and safety of these drugs necessitate robust and reliable analytical methods for their identification, quantification, and characterization in bulk forms, pharmaceutical preparations, and biological matrices. Furthermore, the synthesis of new derivatives requires detailed structural elucidation.[2][3] These application notes provide detailed protocols for the key analytical techniques used in the characterization of dibenzo[b,f]azepine derivatives, including chromatography, mass spectrometry, and spectroscopy, as well as methodologies for assessing their stability through forced degradation studies.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the quantitative analysis of dibenzo[b,f]azepine derivatives like carbamazepine in both pharmaceutical dosage forms and biological samples such as plasma.[4][5][6] This method offers high sensitivity, precision, and accuracy.[4]
Data Presentation: HPLC Methods for Carbamazepine Analysis
The following table summarizes various validated RP-HPLC methods for the analysis of carbamazepine, providing a comparative overview of chromatographic conditions.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | Retention Time (min) | Reference |
| Carbamazepine (CBZ) | Bondolone C18 (150 x 3.9 mm, 5 µm) | Acetonitrile:Milli-Q Water (30:70 v/v) | 1.0 | UV at 220 nm | 0.25-25 | 8.2 | [5][6] |
| Carbamazepine (CBZ) | Zorbax SB C18 (150 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Milli-Q Water (45:20:35 v/v/v) | 1.0 | UV at 230 nm | Not Specified | Not Specified | [5] |
| Carbamazepine (CBZ) | Thermo C8 (250 x 4.6 mm, 5 µm) | Acetonitrile:Isopropyl Alcohol:Phosphate Buffer (pH 3) (36:15:49 v/v/v) | Not Specified | UV (Wavelength Not Specified) | 0.1-8 | Not Specified | [4] |
| Carbamazepine (CBZ) | C18 (150 x 3.9 mm, 5 µm) | 20 mM KH2PO4:Acetonitrile:Methanol (6:3:1 v/v/v) | 1.0 | UV (Wavelength Not Specified) | 0.5-40 | < 5 | [1] |
| Carbamazepine (CBZ) | µ-Bondapak C18 (150 x 4.6 mm) | Methanol:Water (50:50 v/v), pH 5 | 1.0 | UV at 285 nm | 0.5-40 | Not Specified | [7] |
| Brivaracetam, Piracetam, Carbamazepine | RP C-18 | 1% Triethylamine in Water:Acetonitrile (70:30 v/v) | Not Specified | UV (Wavelength Not Specified) | Not Specified | Not Specified | [4] |
Experimental Protocol: RP-HPLC for Carbamazepine in Pharmaceutical Tablets
This protocol is adapted from a validated method for the routine quality control of carbamazepine tablets.[5][6]
Objective: To quantify the amount of carbamazepine in a pharmaceutical tablet formulation.
Materials:
-
Carbamazepine reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Milli-Q or HPLC-grade water
-
Carbamazepine tablets (e.g., 200 mg)
-
Volumetric flasks (50 mL, 100 mL)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 3.9 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and Milli-Q water in a 30:70 (v/v) ratio.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of carbamazepine reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 500 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards in the range of 0.25-25 µg/mL.[6]
-
-
Sample Preparation:
-
Weigh and finely powder a number of carbamazepine tablets.
-
Transfer an amount of powder equivalent to one tablet (e.g., 200 mg of carbamazepine) into a 50 mL volumetric flask.[6]
-
Add approximately 40 mL of methanol and place the flask in an ultrasonic bath for 15 minutes to ensure complete dissolution.[6]
-
Dilute the suspension to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform further dilutions with the mobile phase to bring the concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis and Data Processing:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Calculate the concentration of carbamazepine in the sample using the regression equation from the calibration curve (e.g., y = 449820x + 115048).[6]
-
Visualization: General HPLC Workflow
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using HPLC with UV-VIS Detection
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. They are environmental pollutants that are formed from the incomplete combustion of organic materials such as coal, oil, and wood.[1][2] Several PAHs are known to be carcinogenic, mutagenic, and teratogenic, leading to their regulation by environmental protection agencies worldwide.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-VIS) detection is a widely used and robust method for the separation and quantification of PAHs in various matrices, including water, soil, and food samples.[1][3][4] This application note provides a detailed protocol for the analysis of 16 priority pollutant PAHs as defined by the US Environmental Protection Agency (EPA).
Principle of the Method
This method utilizes reversed-phase HPLC to separate PAHs based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of acetonitrile and water.[1][3][5] The separation is achieved by gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the elution of both less hydrophobic and more hydrophobic PAHs within a reasonable analysis time. The separated PAHs are then detected by a UV-VIS detector, which measures the absorbance of the compounds at specific wavelengths.[4][6] While a fixed wavelength of 254 nm is common due to the good sensitivity for many PAHs, wavelength programming can be employed to optimize the detection of individual compounds.[3][4] For enhanced sensitivity and selectivity, a fluorescence detector can be used in series with the UV detector, as many PAHs are naturally fluorescent.[4][7] However, some PAHs, like acenaphthylene, do not fluoresce and require UV detection.[8][9]
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-VIS Diode Array Detector (DAD) or multi-wavelength detector
-
-
HPLC column: A C18 column is commonly used.[1] For improved resolution, specialized PAH columns such as a Zorbax Eclipse PAH column (e.g., 4.6 mm x 100 mm, 1.8 µm) are recommended.[7]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
Sample vials
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Certified PAH standard mixture containing the 16 EPA priority pollutants (Naphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Dibenzo[a,h]anthracene, Benzo[g,h,i]perylene, Indeno[1,2,3-cd]pyrene).
Experimental Protocol
1. Standard Preparation
-
Prepare a stock standard solution by dissolving the certified PAH standard mixture in acetonitrile to a final concentration of 100 µg/mL for each component.
-
Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (Example for Water Samples)
-
For water samples, solid-phase extraction (SPE) is a common cleanup and concentration step.
-
Condition an SPE cartridge (e.g., C18) by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.
-
Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the trapped PAHs from the cartridge with 5 mL of acetonitrile.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions
| Parameter | Setting |
| Column | Zorbax Eclipse PAH (4.6 mm x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-20 min: 50-100% B; 20-25 min: 100% B[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-VIS at 254 nm. For higher sensitivity, a DAD with wavelength programming can be used. |
4. Data Analysis
-
Identify the PAHs in the sample chromatograms by comparing their retention times with those of the standards.
-
Construct a calibration curve for each PAH by plotting the peak area against the concentration of the working standards.
-
Quantify the concentration of each PAH in the sample by using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical retention times and detection limits for the 16 EPA priority PAHs under the specified chromatographic conditions. These values are indicative and may vary depending on the specific instrument and column used.
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) |
| Naphthalene | 2.68 | 0.03 - 4.7 | 0.10 - 15.6 |
| Acenaphthylene | 3.09 | 0.03 - 4.7 | 0.10 - 15.6 |
| Acenaphthene | 3.74 | 0.03 - 4.7 | 0.10 - 15.6 |
| Fluorene | 3.91 | 0.03 - 4.7 | 0.10 - 15.6 |
| Phenanthrene | 4.40 | 0.03 - 4.7 | 0.10 - 15.6 |
| Anthracene | 4.93 | 0.03 - 4.7 | 0.10 - 15.6 |
| Fluoranthene | 5.49 | 0.03 - 4.7 | 0.10 - 15.6 |
| Pyrene | 5.91 | 0.03 - 4.7 | 0.10 - 15.6 |
| Benzo[a]anthracene | 7.39 | 0.26 - 15.1 | 0.88 - 50.5 |
| Chrysene | 7.77 | 0.26 - 15.1 | 0.88 - 50.5 |
| Benzo[b]fluoranthene | 8.95 | 0.26 - 15.1 | 0.88 - 50.5 |
| Benzo[k]fluoranthene | 9.52 | 0.26 - 15.1 | 0.88 - 50.5 |
| Benzo[a]pyrene | 9.99 | 0.26 - 15.1 | 0.88 - 50.5 |
| Dibenzo[a,h]anthracene | 10.75 | 0.26 - 15.1 | 0.88 - 50.5 |
| Benzo[g,h,i]perylene | 11.18 | 0.26 - 15.1 | 0.88 - 50.5 |
| Indeno[1,2,3-cd]pyrene | 11.50 | 0.26 - 15.1 | 0.88 - 50.5 |
| Retention times are adapted from a fast analysis method.[1] LOD and LOQ ranges are compiled from various sources.[11][12] |
Visualizations
Caption: Experimental workflow for HPLC-UV-VIS analysis of PAHs.
Caption: Factors influencing HPLC separation and detection of PAHs.
References
- 1. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
- 2. mac-mod.com [mac-mod.com]
- 3. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. separationmethods.com [separationmethods.com]
- 11. Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL) [mdpi.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes and Protocols for NMR Spectroscopic Analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride and its Reaction Products
Introduction: The Central Role of a Versatile Intermediate in Medicinal Chemistry
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, a derivative of the iminostilbene scaffold, stands as a pivotal intermediate in the synthesis of a multitude of neurologically active pharmaceutical agents.[1] Its tricyclic core is a key pharmacophore found in antidepressants, anxiolytics, and anticonvulsants.[2] The reactivity of the N-acyl chloride moiety allows for facile derivatization, primarily through nucleophilic acyl substitution, to generate a diverse library of carboxamides and carbamates, which are often the final active pharmaceutical ingredients or their immediate precursors.[3]
Given the therapeutic significance of its downstream products, the ability to accurately monitor reactions involving this compound and characterize its derivatives is of paramount importance in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, offering detailed structural elucidation and quantitative analysis of reaction mixtures.
This comprehensive guide provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound and its reaction products with common nucleophiles such as amines and alcohols. It is designed for researchers, scientists, and drug development professionals seeking to leverage NMR for reaction monitoring, structural verification, and purity assessment in this critical area of medicinal chemistry.
Reaction Chemistry and Mechanistic Considerations
The primary reaction pathway for this compound involves nucleophilic acyl substitution at the carbonyl carbon. The carbonyl chloride is a highly reactive electrophile, readily attacked by a wide range of nucleophiles.
A generalized reaction scheme is presented below:
Figure 1. General reaction scheme.
The mechanism proceeds via a tetrahedral intermediate, a common feature of nucleophilic acyl substitution reactions. The stability of the leaving group (chloride ion) drives the reaction forward. When the nucleophile is a primary or secondary amine, the product is a urea derivative (a carboxamide). With an alcohol as the nucleophile, a carbamate is formed.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of a Moisture-Sensitive Starting Material
Due to the high reactivity of the acyl chloride moiety with water, meticulous sample preparation under anhydrous conditions is crucial to prevent hydrolysis to the corresponding carboxylic acid.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Dry NMR tubes and caps
-
Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Dry, clean glassware (vials, pipettes)
Procedure:
-
Drying: Ensure all glassware, NMR tubes, and caps are thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
-
Inert Atmosphere: Transfer the required amount of this compound (typically 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) into a clean, dry vial inside a glovebox or under a positive pressure of inert gas.
-
Dissolution: Add the appropriate volume of anhydrous deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Homogenization: Gently swirl the vial to ensure complete dissolution. If necessary, briefly sonicate the sample.
-
Transfer: Using a dry pipette, transfer the solution into a dry NMR tube.
-
Capping: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, consider using a J-Young NMR tube or sealing the tube with a flame.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants.
Protocol 2: In-situ NMR Monitoring of the Reaction with an Amine
This protocol allows for the real-time observation of the conversion of the starting material to the amide product.
Materials:
-
Prepared NMR sample of this compound (from Protocol 1)
-
Anhydrous amine (e.g., pyrrolidine)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.
-
Addition of Nucleophile: Carefully add a stoichiometric amount of the anhydrous amine to the NMR tube using a microliter syringe.
-
Mixing: Gently invert the capped NMR tube several times to mix the reactants.
-
Time-course Analysis: Immediately re-insert the sample into the spectrometer and acquire a series of ¹H NMR spectra at regular intervals. The progress of the reaction can be monitored by observing the disappearance of the starting material signals and the appearance of the product signals.
Data Acquisition Parameters
For routine ¹H and ¹³C NMR analysis, the following parameters on a 400 MHz spectrometer are recommended:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 8-16 | 1024-4096 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | 16 ppm | 240 ppm |
Data Interpretation: A Comparative Analysis
The key to successful reaction monitoring and product characterization lies in the ability to distinguish the NMR signals of the starting material from those of the products.
Figure 2. Reaction pathways.
¹H NMR Spectra
Starting Material (this compound):
-
Aromatic Protons: Expect a complex multiplet pattern in the range of 7.2-7.5 ppm, corresponding to the eight protons on the two benzene rings.
-
Methylene Protons (-CH₂-CH₂-): A singlet or a narrow multiplet around 3.2 ppm is expected for the four protons of the ethylene bridge. The equivalence of these protons can be influenced by the conformation of the seven-membered ring.
Amide Products (e.g., reaction with pyrrolidine or 1-phenylpiperazine): [3]
-
Aromatic Protons: The signals for the dibenzo[b,f]azepine core will remain in a similar region (7.1-7.5 ppm) but may experience slight shifts upon substitution.
-
Methylene Protons (-CH₂-CH₂-): The signal for the ethylene bridge protons of the dibenzo[b,f]azepine moiety typically remains around 3.2 ppm.[3]
-
Amine Moiety Protons: New signals corresponding to the protons of the added amine will appear. For example, in the case of the pyrrolidine derivative, two triplets are observed for the methylene groups of the pyrrolidine ring.[3] For the 1-phenylpiperazine adduct, characteristic signals for the piperazine and phenyl rings will be present.[3]
Carbamate Products (e.g., reaction with an alcohol):
-
Aromatic and Methylene Protons: Similar to the amide products, the signals for the dibenzo[b,f]azepine core will be present.
-
Alkoxy Protons: New signals corresponding to the alkyl group of the alcohol will appear. For instance, for an ethyl carbamate, a quartet and a triplet characteristic of an ethyl group would be observed.
¹³C NMR Spectra
Starting Material (this compound):
-
Carbonyl Carbon (-COCl): This is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of 165-170 ppm.
-
Aromatic Carbons: A series of signals between 120-145 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Signals for the ethylene bridge carbons are expected in the aliphatic region, likely around 30-35 ppm.
Amide Products: [3]
-
Carbonyl Carbon (-CONR₂): The carbonyl carbon signal will shift slightly upfield compared to the starting material, typically appearing in the range of 157-160 ppm.[3]
-
Amine Moiety Carbons: New signals corresponding to the carbons of the amine moiety will be observed. For the pyrrolidine derivative, signals for the methylene carbons of the pyrrolidine ring appear around 25 and 48 ppm.[3]
-
The aromatic and ethylene bridge carbon signals of the dibenzo[b,f]azepine core will be present with minor shifts.
Carbamate Products:
-
Carbonyl Carbon (-COOR): The carbonyl carbon in a carbamate will also be shifted upfield from the acyl chloride, typically appearing in the 150-160 ppm range.
-
Alkoxy Carbons: Signals for the carbons of the alcohol's alkyl group will be present.
Summary of Expected NMR Data
| Compound Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Starting Material (Acyl Chloride) | Aromatic (7.2-7.5), -CH₂-CH₂- (~3.2) | -COCl (165-170), Aromatic (120-145), -CH₂-CH₂- (30-35) |
| Amide Product | Aromatic (7.1-7.5), -CH₂-CH₂- (~3.2), Amine Protons (variable) | -CONR₂ (157-160), Aromatic (120-145), -CH₂-CH₂- (30-35), Amine Carbons (variable) |
| Carbamate Product | Aromatic (7.1-7.5), -CH₂-CH₂- (~3.2), Alkoxy Protons (variable) | -COOR (150-160), Aromatic (120-145), -CH₂-CH₂- (30-35), Alkoxy Carbons (variable) |
Conclusion
NMR spectroscopy is an indispensable technique for studying the reactions of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the key spectral features of the starting material and its derivatives, researchers can confidently monitor reaction progress, confirm product identity, and assess purity. The comparative analysis of ¹H and ¹³C NMR spectra provides unambiguous evidence of the chemical transformation at the N-acyl position, facilitating the efficient development of novel therapeutic agents based on this privileged scaffold.
References
Application Notes and Protocols for the Interpretation of ¹H NMR Spectra of Dibenzo[b,f]azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and interpreting the ¹H Nuclear Magnetic Resonance (¹H NMR) spectra of dibenzo[b,f]azepine and its derivatives. This class of tricyclic compounds is of significant interest in medicinal chemistry, forming the core structure of various therapeutic agents, including anticonvulsants and antidepressants. A thorough understanding of their ¹H NMR spectra is crucial for structure elucidation, purity assessment, and quality control in drug discovery and development.
General Features of the ¹H NMR Spectrum of Dibenzo[b,f]azepine
The parent compound, 5H-dibenzo[b,f]azepine (also known as iminostilbene), presents a characteristic ¹H NMR spectrum. The numbering of the dibenzo[b,f]azepine core is shown below:
The spectrum is largely defined by signals from three types of protons:
-
Aromatic Protons (H1-H4 and H6-H9): These protons typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The signals often appear as complex multiplets due to extensive coupling between adjacent protons.
-
Vinylic Protons (H10 and H11): In the unsaturated parent compound, the two vinylic protons at positions 10 and 11 give rise to a characteristic singlet or a pair of doublets (if non-equivalent) in the range of 6.0-7.0 ppm. In 10,11-dihydro derivatives, these protons are replaced by methylene protons which appear as a singlet or multiplet further upfield.
-
Amine Proton (NH): The proton on the nitrogen atom (N5-H) is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can be identified by its disappearance upon D₂O exchange.
Tabulated ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shifts (δ) for the parent 5H-dibenzo[b,f]azepine and some of its common derivatives. The data has been compiled from various literature sources and should be used as a general guide.
| Compound/Derivative | H1, H9 | H2, H8 | H3, H7 | H4, H6 | H10, H11 (or CH₂-10, CH₂-11) | N-H or N-substituent | Solvent |
| 5H-Dibenzo[b,f]azepine | ~7.3-7.5 (m) | ~7.1-7.3 (m) | ~7.1-7.3 (m) | ~7.3-7.5 (m) | ~6.8 (s, 2H) | ~8.0 (br s, 1H) | CDCl₃ |
| Carbamazepine (5-carbamoyl-5H-dibenzo[b,f]azepine) | ~7.4-7.5 (m) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | ~7.4-7.5 (m) | ~7.0 (s, 2H) | ~5.5 & ~6.1 (br s, 2H, -CONH₂) | DMSO-d₆ |
| Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide) | ~7.3-7.6 (m) | ~7.3-7.6 (m) | ~7.3-7.6 (m) | ~7.3-7.6 (m) | 3.22 (s, 2H) | ~6.0 & ~6.5 (br s, 2H, -CONH₂) | DMSO-d₆ |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | ~7.0-7.2 (m) | ~6.8-7.0 (m) | ~6.8-7.0 (m) | ~7.0-7.2 (m) | ~3.1 (s, 4H) | ~5.8 (br s, 1H) | CDCl₃ |
Effects of Substitution on ¹H NMR Spectra
Substituents on the dibenzo[b,f]azepine ring system can significantly influence the chemical shifts of the protons.
-
Substituents on the Aromatic Rings:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) will generally shield the aromatic protons, causing them to shift to a higher field (lower ppm values). The effect is most pronounced for the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) will deshield the aromatic protons, leading to a downfield shift (higher ppm values). This effect is also most significant at the ortho and para positions.
-
-
Substitution at the Nitrogen (N5):
-
Acylation or the introduction of a carbamoyl group (as in carbamazepine) generally leads to a deshielding of the nearby aromatic protons (H4 and H6) due to the electron-withdrawing nature of the carbonyl group.[1]
-
-
Substitution/Saturation at the 10 and 11 Positions:
-
Saturation of the 10,11-double bond to form the 10,11-dihydro derivatives results in the disappearance of the vinylic proton signals and the appearance of signals for the new methylene protons, typically in the range of 3.0-3.5 ppm.[1]
-
Experimental Protocol for ¹H NMR Analysis
The following is a general protocol for preparing a sample of a dibenzo[b,f]azepine derivative for ¹H NMR analysis.
Materials:
-
Dibenzo[b,f]azepine derivative (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆; ~0.6-0.7 mL)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of the dibenzo[b,f]azepine derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound. CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for more polar derivatives.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, gentle warming may be applied, or an alternative solvent should be considered.
-
Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Visualizing the Interpretation Workflow
A systematic approach is essential for the accurate interpretation of the ¹H NMR spectra of dibenzo[b,f]azepine derivatives. The following workflow diagram, generated using Graphviz, outlines the key steps in this process.
References
Application Note: Mass Spectrometry Analysis of Novel Dibenzo[b,f]azepine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The dibenzo[b,f]azepine scaffold is a core component of several important therapeutic agents, most notably carbamazepine, a first-line treatment for epilepsy and neuropathic pain[1][2]. The synthesis and characterization of novel derivatives of this moiety are of significant interest in medicinal chemistry to develop compounds with improved efficacy, selectivity, and reduced side effects[1][3]. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation, purity assessment, and quantification of these novel compounds. This application note provides detailed protocols for the analysis of new dibenzo[b,f]azepine derivatives using electrospray ionization (ESI) mass spectrometry.
Experimental Workflow
The overall process for analyzing novel dibenzo[b,f]azepine compounds involves sample preparation, chromatographic separation, mass spectrometric detection, and subsequent data analysis. The specific preparation method will vary depending on the sample matrix.
Caption: High-level workflow for the mass spectrometry analysis of dibenzo[b,f]azepine compounds.
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion MS (Pure Compounds)
This protocol is suitable for the initial characterization of newly synthesized and purified dibenzo[b,f]azepine compounds.
-
Stock Solution Preparation: Accurately weigh and dissolve the synthesized compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution with a concentration of approximately 1 mg/mL[4].
-
Working Solution Preparation: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of a solvent appropriate for electrospray ionization, such as methanol or acetonitrile, to a final concentration of about 10-100 µg/mL[4].
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent blockage of the MS sample introduction line[4].
-
Vial Transfer: Transfer the final solution into a 2 mL mass spectrometry autosampler vial[4].
-
Analysis: The sample is now ready for direct infusion into the mass spectrometer.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is adapted from methods used for analyzing structurally similar compounds in biological matrices and is intended for preclinical or forensic applications[5][6].
-
Sample Collection: Collect 500 µL of whole blood into a microcentrifuge tube[6].
-
Internal Standard: Add the internal standard solution to the sample.
-
Buffering: Add a buffer solution to adjust the sample pH (e.g., to pH 7.4)[6].
-
Extraction: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent mixture, such as ether/ethyl acetate (1:1 v/v)[6].
-
Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Protocol 3: LC-MS/MS Analysis
The following parameters are provided as a starting point and should be optimized for specific novel compounds and instrumentation. The parameters are based on methods used for dibenzo[b,f]azepine and related benzodiazepine derivatives[1][7][8].
-
Instrumentation:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., NOVAPAK C18, 4.6 x 150 mm, 4 µm)[1].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient might run from 30% to 60% Mobile Phase B over 30 minutes, followed by a wash and re-equilibration step[7].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI in positive ion mode is common for these compounds to generate protonated molecules [M+H]⁺[1][3]. Negative ion mode can also be used, which may produce [M-H]⁻ ions[9].
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the precursor ion.
-
Product Ion Scan (MS/MS): To generate fragmentation spectra for structural elucidation. The precursor ion is selected and fragmented using collision-induced dissociation (CID).
-
-
Nebulizer Gas: Nitrogen[1].
-
Drying Gas: Air or Nitrogen[1].
-
Collision Gas: Argon.
-
Collision Energy: Typically varied between 10-50 eV to optimize fragmentation.
-
Data Presentation and Results
Mass spectrometry analysis confirms the molecular weight and provides structural information through fragmentation patterns. Data for several novel dibenzo[b,f]azepine derivatives from published studies are summarized below[1][3][9].
| Compound ID | Molecular Formula | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 16a | C₁₉H₁₈N₂O | ESI+ | 291 [M+H]⁺ | 192, 98 | [1][3] |
| 16b | C₂₅H₂₃N₃O | ESI+ | 382 [M+H]⁺ | 193, 163 | |
| 17a | C₁₉H₂₀N₂O | ESI+ | 293 [M+H]⁺ | 194, 98 | [1] |
| 4c | C₂₂H₁₆ClN₃O₂ | ESI- | 388 [M-H]⁻ | - | [9] |
| 4d | C₂₃H₁₉N₃O₂ | ESI- | 368 [M-H]⁻ | - | [9] |
| 5a | C₂₂H₁₅N₃O | APCI+ | 338 [M+H]⁺ | - | [9] |
| 5c | C₂₂H₁₄ClN₃O | APCI+ | 372 [M+H]⁺ | - | [9] |
Fragmentation Analysis
The fragmentation of dibenzo[b,f]azepine derivatives is highly informative for structural confirmation. A common fragmentation pattern involves the cleavage of the bond connecting the dibenzo[b,f]azepine core to the substituent group. For example, compound 16a , (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone, shows a protonated molecule at m/z 291. In MS/MS analysis, it fragments to produce a characteristic ion at m/z 192, corresponding to the dibenzo[b,f]azepinyl fragment, and an ion at m/z 98, corresponding to the protonated pyrrolidine-1-carboxamide moiety[1][3]. This cleavage confirms the successful coupling of the two structural components.
Caption: Representative fragmentation of a novel dibenzo[b,f]azepine derivative in MS/MS.
The protocols outlined in this application note provide a robust framework for the reliable characterization and analysis of novel dibenzo[b,f]azepine compounds. By combining optimized sample preparation, high-resolution LC-MS/MS, and detailed fragmentation analysis, researchers can confidently confirm the identity, structure, and purity of these therapeutically important molecules, accelerating the drug discovery and development process.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-2-Carboxamides as Chemical Intermediates for Bioactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of indole-2-carboxamides as versatile chemical intermediates for the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in the development of targeted anticancer therapies.[1] This document outlines the synthesis, biological evaluation, and mechanism of action of indole-2-carboxamide derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression.
Data Presentation: Biological Activity of Indole-2-Carboxamide Derivatives
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of a series of synthesized indole-2-carboxamide derivatives. These compounds have been evaluated against various human cancer cell lines and key protein kinases involved in oncogenic signaling.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives (Va-i)
| Compound | Mean GI50 (nM)¹ | Reference |
| Va | 26 | [2] |
| Vb | 35 | [2] |
| Vc | 42 | [2] |
| Vd | 58 | [2] |
| Ve | 33 | [2] |
| Vf | 29 | [2] |
| Vg | 31 | [2] |
| Vh | 38 | [2] |
| Vi | 86 | [2] |
| Erlotinib (Reference) | 33 | [2] |
¹GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives
| Compound | EGFR IC50 (nM)² | BRAFV600E IC50 (nM)² | VEGFR-2 IC50 (nM)² | Reference |
| Va | 71 ± 6 | 77 ± 7 | >1000 | [2] |
| Ve | 85 ± 8 | 88 ± 9 | >1000 | [2] |
| Vf | 78 ± 7 | 81 ± 8 | >1000 | [2] |
| Vg | 82 ± 8 | 85 ± 8 | >1000 | [2] |
| Vh | 95 ± 9 | 107 ± 11 | >1000 | [2] |
| Erlotinib (Reference) | 80 ± 5 | 60 ± 5 | Not Reported | [2] |
²IC50: The concentration of the compound that inhibits 50% of the kinase activity.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of indole-2-carboxamide derivatives are provided below.
Protocol 1: General Synthesis of Indole-2-Carboxamide Derivatives
This protocol describes a general method for the amide coupling of an indole-2-carboxylic acid with a desired amine.[1][3]
Materials:
-
Indole-2-carboxylic acid derivative (1 equivalent)
-
Desired amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) (if using EDC/HOBt)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
Method A: Using BOP as the coupling agent [1]
-
Dissolution: Dissolve the indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir at room temperature.
-
Coupling Agent Addition: Add the BOP coupling agent (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.
Method B: Using EDC/HOBt as the coupling agent [3]
-
Activation: To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Follow steps 5-8 from Method A.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized indole-2-carboxamide derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value using a dose-response curve.
Protocol 3: Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase.[1]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase buffer
-
Synthesized indole-2-carboxamide derivatives (dissolved in DMSO)
-
Detection reagents (e.g., ELISA-based with anti-phosphotyrosine antibody or radiometric with [γ-32P]ATP)
-
96-well plates
-
Plate reader (appropriate for the detection method)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant human EGFR kinase, the substrate, and the kinase buffer in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the indole-2-carboxamide derivatives to the reaction mixture.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of indole-2-carboxamides as kinase inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of indole-2-carboxamide kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by indole-2-carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Therapeutic Agents from 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of derivatives synthesized from 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride. This versatile scaffold has been successfully utilized to develop novel agents targeting a range of diseases, including cancer and neurological disorders. The following sections detail the biological activities, experimental protocols, and relevant signaling pathways for key therapeutic areas.
Sirtuin 2 (SIRT2) Inhibitors for Oncology
Derivatives of 10,11-Dihydro-5H-dibenzo[b,f]azepine have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer progression. Inhibition of SIRT2 has emerged as a promising therapeutic strategy.
Data Presentation
Table 1: Biological Activity of Novel SIRT2 Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity (SIRT1/SIRT2) | MCF-7 Cell Proliferation Inhibition (at 30 µM) |
| 8 | SIRT2 | 18 | >30-fold | Significant antiproliferative activity |
| 20 | SIRT2 | Low µM | >30-fold | Not reported |
Data sourced from Di Fruscia et al., MedChemComm, 2015.[1][2][3][4]
Mandatory Visualization
Caption: SIRT2 Signaling Pathways and Point of Inhibition.
Experimental Protocols
Protocol 1: Synthesis of 8-nitro-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxamide (Compound 8)
This protocol is adapted from the supplementary information of Di Fruscia et al., MedChemComm, 2015.[1][4]
Step 1: Bromination of 10,11-dihydro-5H-dibenz[b,f]azepine (4)
-
To a solution of 10,11-dihydro-5H-dibenz[b,f]azepine (1.00 g, 5.13 mmol) in DCM (1 L), add NBS (1.87 g, 10.52 mmol) and SiO2 (20.00 g).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel flash-column chromatography with hexanes:DCM (7:3) as the eluent to afford 2-bromo-8-nitro-10,11-dihydro-5H-dibenz[b,f]azepine.
Step 2: Cyanation
-
Treat the product from Step 1 with Zn(CN)2 and Pd(PPh3)4 in degassed DMF.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and partition between EtOAc and water.
-
Wash the organic phase with brine, dry over MgSO4, filter, and concentrate.
-
Purify the residue by silica gel flash-column chromatography to yield the corresponding nitrile derivative.
Step 3: Hydrolysis to Amide (Compound 8)
-
To a solution of the nitrile from Step 2 in ethanol, add KOH and 35% wt. H2O2 (aq.).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 8-nitro-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxamide (8).
Caption: Synthetic Workflow for a Novel SIRT2 Inhibitor.
Anticancer Agents Targeting DNA and Associated Enzymes
The dibenzo[b,f]azepine scaffold has been derivatized to create potent anticancer agents that function through mechanisms such as DNA intercalation and inhibition of topoisomerase II.
Data Presentation
Table 2: Anticancer Activity of Dibenzo[b,f]azepine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity |
| 4g | LM8G7 (murine osteosarcoma) | Invasion Assay | 85% inhibition at 5 µM |
| 4g | MDA-MB-231 (human breast cancer) | Invasion Assay | Complete inhibition at 10 µM[5] |
| 5e | SR (leukemia) | Growth Inhibition | GI% = 72.97%[6] |
| 5e | Topoisomerase II | Inhibition Assay | IC50 = 6.36 µM[6][7] |
Mandatory Visualization
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. topogen.com [topogen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride and its derivatives, with a focus on improving reaction yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction to synthesize this compound has a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Moisture Contamination: Carbamoyl chlorides are highly susceptible to hydrolysis.[1] The presence of water in your reaction will lead to the formation of the corresponding carbamic acid, which is unstable and decomposes.
-
Solution: Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and reagents. Conduct the entire reaction under a dry, inert atmosphere, such as nitrogen or argon.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the correct stoichiometry of your starting material, 10,11-Dihydro-5H-dibenzo[b,f]azepine (also known as iminodibenzyl), and the phosgenating agent (phosgene, diphosgene, or triphosgene) is used. The quality of the starting materials is also crucial.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.
-
Solution: For the reaction with triphosgene, a reflux in toluene at 110°C has been shown to give a high yield. If using phosgene, the reaction can often be carried out at lower temperatures. It is important to control the temperature, as exothermic reactions may require cooling to prevent side reactions.
-
-
Inefficient HCl Scavenging: The reaction of amines with phosgene or its equivalents produces hydrochloric acid (HCl).[1] This HCl can react with the starting amine to form a hydrochloride salt, rendering it unreactive.
-
Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed. The addition of triethylamine is often essential for the liberation of phosgene from triphosgene at a reasonable rate.
-
-
Issue 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC, indicating the presence of several impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of multiple impurities is a common issue. Here are the most likely side reactions and how to mitigate them:
-
Urea Formation: A common side reaction is the formation of symmetrical ureas. This occurs when the carbamoyl chloride product reacts with the unreacted starting amine.
-
Solution: To minimize this, ensure a slight excess of the phosgenating agent is used. Alternatively, the slow addition of the amine to the phosgenating agent solution can maintain a low concentration of the free amine, thus reducing the likelihood of urea formation.
-
-
Decomposition of the Product: Carbamoyl chlorides can be thermally unstable.
-
Solution: Avoid prolonged exposure to high temperatures during the reaction and work-up. For purification, consider techniques that do not require high temperatures, such as flash column chromatography, over high-vacuum distillation if the derivative is thermally labile.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best phosgenating agent to use for the synthesis of this compound?
-
Answer: While phosgene is a highly reactive and effective reagent, it is an extremely toxic gas. Safer alternatives like diphosgene (a liquid) and triphosgene (a solid) are commonly used. Triphosgene, in particular, is often preferred in a laboratory setting due to its ease of handling. A reported synthesis using triphosgene in refluxing toluene achieved a 93.0% yield of 5-chloroformyl-10,11-dihydro-5H-dibenz[b,f]azepine.
-
-
Question 2: How can I confirm the formation of the desired this compound product?
-
Answer: The formation of the product can be monitored by TLC and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum should show a characteristic carbonyl chloride stretch. Mass spectrometry can be used to confirm the molecular weight of the product.
-
-
Question 3: What are the ideal storage conditions for this compound?
-
Answer: Due to its sensitivity to moisture, the product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is also advisable to store it in a cool, dry place to minimize degradation over time.
-
-
Question 4: Can I use this carbonyl chloride derivative directly in the next step without purification?
-
Answer: While it may be possible in some cases, it is generally recommended to purify the carbamoyl chloride before proceeding to the next step. Impurities from the phosgenation reaction can interfere with subsequent reactions and lead to lower yields and more complex purification of the final product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Phosgenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Triphosgene | Toluene | 110 (Reflux) | 10 | 93.0 | (ResearchGate) |
| Phosgene | Toluene | 75 - 80 | 4 | 99 (for a related tetrahydroisoquinoline derivative) | (ChemicalBook) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
10,11-Dihydro-5H-dibenzo[b,f]azepine
-
Triphosgene
-
Anhydrous Toluene
-
Triethylamine (optional, as an HCl scavenger)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 10,11-Dihydro-5H-dibenzo[b,f]azepine in anhydrous toluene.
-
Add triphosgene (approximately 0.33-0.40 equivalents relative to the amine) to the solution.
-
If using an HCl scavenger, add triethylamine (at least 1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any unreacted phosgenating agent.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Dibenzo[b,f]azepine Products
Welcome to the technical support center for the purification of crude dibenzo[b,f]azepine products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of crude dibenzo[b,f]azepine products.
Issue 1: Low yield after recrystallization.
-
Question: I am experiencing a significant loss of my dibenzo[b,f]azepine product during recrystallization, resulting in a very low yield. What could be the cause and how can I improve it?
-
Answer: Low recovery after recrystallization is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product at high temperatures but have low solubility for the pure compound at low temperatures. If the product is too soluble in the cold solvent, it will remain in the mother liquor, leading to low yields.
-
Solution: Perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent mixture. Common solvents for the recrystallization of dibenzo[b,f]azepine derivatives include ethanol, isopropanol, and toluene.[1][2] A mixture of solvents, such as methanol-water, can also be effective.[1][3]
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, and smaller, less pure crystals may form.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask can help slow down the cooling process.
-
-
Incomplete Precipitation: The product may require more time or a lower temperature to crystallize fully.
-
Solution: After cooling to room temperature, cool the flask in an ice bath for a longer period. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Issue 2: Impurities co-eluting with the product during column chromatography.
-
Question: I am trying to purify my crude dibenzo[b,f]azepine product using column chromatography, but some impurities are eluting at the same time as my desired compound. How can I achieve better separation?
-
Answer: Co-elution of impurities is a frequent challenge in column chromatography. Here are some strategies to improve separation:
-
Optimize the Eluent System: The polarity of the solvent system is critical for good separation.
-
Solution:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities. A common mobile phase for HPLC analysis, which can be adapted for column chromatography, is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
-
Solvent System Screening: Use thin-layer chromatography (TLC) to test different solvent systems. The ideal system should show good separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4. For some dibenzo[b,f]azepine derivatives, a mixture of ethyl acetate and n-hexane on basic alumina has been used successfully.[5]
-
-
-
Change the Stationary Phase: If changing the mobile phase is not effective, consider a different stationary phase.
-
Solution: If you are using silica gel, switching to alumina (basic or neutral) or a reverse-phase silica (like C18) could alter the elution order and improve separation. A NOVAPAK C18 column has been used for the HPLC analysis of certain dibenzo[b,f]azepine derivatives.[1]
-
-
Improve Column Packing: A poorly packed column will lead to band broadening and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for achieving sharp, well-separated bands.[6]
-
-
Issue 3: The purified product is still not pure enough according to analytical tests (HPLC, NMR).
-
Question: After purification by what I thought was a successful recrystallization or column chromatography, my analytical data (HPLC, NMR) shows that significant impurities remain. What are my next steps?
-
Answer: If initial purification attempts are insufficient, a multi-step approach or a more rigorous technique may be necessary.
-
Sequential Purification: A combination of techniques can be very effective.
-
Solution: First, use column chromatography to remove the bulk of the impurities. Then, recrystallize the partially purified product to remove any remaining closely related impurities. This sequential approach often yields a product of very high purity.
-
-
Alternative Purification Methods:
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (prep-HPLC) can offer much higher resolution than standard column chromatography.
-
Solvent Extraction: If the impurities have significantly different solubilities or acid/base properties compared to your product, a liquid-liquid extraction could be a useful preliminary purification step.[7]
-
-
Identification of Impurities: Knowing the structure of the persistent impurities can help in designing a better purification strategy.
-
Solution: Techniques like LC-MS/MS can be used to identify unknown impurities.[7] Common process-related impurities in the synthesis of dibenzo[b,f]azepine derivatives like carbamazepine can include iminostilbene.[7] Understanding if an impurity is more or less polar, or if it has acidic or basic functional groups, will inform your choice of chromatography conditions or extraction procedures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude dibenzo[b,f]azepine products?
A1: The most frequently employed purification techniques for dibenzo[b,f]azepine derivatives are recrystallization and column chromatography.[1][2][5] Recrystallization is often used when the crude product is relatively pure and a suitable solvent is available.[1][2] Column chromatography is utilized for separating the desired product from multiple impurities or when impurities have similar solubility to the product.[5] In some cases, a simple filtration and washing of the precipitated product can be sufficient.[8]
Q2: What are some common impurities I might encounter in the synthesis of dibenzo[b,f]azepine derivatives?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities can include:
-
Starting materials and reagents: Unreacted starting materials are a common source of contamination.
-
Side products: During the synthesis of carbamazepine, a well-known dibenzo[b,f]azepine derivative, impurities such as iminostilbene and oxcarbazepine can be formed.[7] Other potential side products can include 9-methylacridine.[3]
-
Solvent residues: Residual solvents from the reaction or purification steps may be present.[]
Q3: Which analytical techniques are best for assessing the purity of my dibenzo[b,f]azepine product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. Coupling it with Mass Spectrometry (HPLC-MS) allows for the identification of these impurities.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying the presence of any structural isomers or other impurities.[7][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and any impurities.[1][7]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and to screen for optimal column chromatography conditions.[7]
Quantitative Data Summary
| Purification Method | Compound Type | Solvent/Eluent System | Purity Achieved | Yield | Reference |
| Recrystallization | N′-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives | Ethanol | Not specified | 60-90% | [2] |
| Recrystallization | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | Isopropyl alcohol | Not specified | 80% | [1] |
| Recrystallization | 1-(2-(N-phenyl-N-tosylamino)phenyl)ethanone | Benzene | "pure" | 72% | [12] |
| Column Chromatography | 2-bromo-2-methyl-N-o-tolylpropanamide | Basic alumina, EtOAc/n-hexane (1/1) | "pure" | 89% | [5] |
| Column Chromatography | 5-substituted isoxazolines of dibenzo[b,f]azepine | Not specified | Not specified | 65-69% | [13] |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Dibenzo[b,f]azepine Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, the solvent is suitable. If not, test other solvents or solvent mixtures.
-
Dissolution: Place the crude dibenzo[b,f]azepine product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of a Crude Dibenzo[b,f]azepine Product
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate and hexane) to find the eluent that provides the best separation of the desired product from impurities.
-
Column Packing: Secure a chromatography column in a vertical position. Prepare a slurry of the stationary phase (e.g., silica gel or basic alumina) in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. If using a gradient elution, start with the least polar solvent system and gradually increase the polarity according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dibenzo[b,f]azepine product.
Visualizations
Caption: General workflow for the purification and analysis of crude dibenzo[b,f]azepine products.
Caption: Troubleshooting logic for common issues in dibenzo[b,f]azepine purification.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. jopcr.com [jopcr.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in carbamazepine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of carbamazepine. The information is intended to help identify and minimize the formation of side reactions, leading to a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in carbamazepine synthesis?
A1: The most frequently observed impurities in carbamazepine synthesis, particularly when starting from iminostilbene, include:
-
Iminodibenzyl: An over-reduced byproduct.
-
10,11-Dihydrocarbamazepine: Resulting from the reduction of the double bond in the dibenzazepine ring.[2]
-
9-Methylacridine: A rearrangement and degradation product.[1][2]
-
N-Carbamoylcarbamazepine: Formed by the reaction of carbamazepine with isocyanic acid.
Q2: What are the primary synthetic routes for carbamazepine?
A2: The most common and industrially significant synthetic route for carbamazepine involves the reaction of iminostilbene with a carbamoylating agent. Key variations of this route include:
-
Reaction with Phosgene and Ammonia: Iminostilbene is first reacted with phosgene to form 5-chlorocarbonyl-5H-dibenzo[b,f]azepine, which is then treated with ammonia.
-
Reaction with Alkali Metal Cyanates: A widely used method where iminostilbene is reacted with sodium or potassium cyanate in the presence of an acid, such as acetic acid.[3][4]
-
Reaction with Urea: An environmentally friendlier alternative where iminostilbene is reacted with urea in the presence of a mineral acid catalyst.
Q3: How can I purify crude carbamazepine?
A3: Recrystallization is the most common and effective method for purifying crude carbamazepine. The choice of solvent is critical for obtaining high purity and the desired polymorphic form. Commonly used solvents include:
-
Ethanol
-
Methanol
-
Toluene
-
Acetone
The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of crystals. The purity can be improved by performing multiple recrystallization steps.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of carbamazepine.
Issue 1: High Levels of Iminostilbene (Unreacted Starting Material) in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of iminostilbene. - Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range for the specific protocol to enhance the reaction rate. - Optimize Reagent Stoichiometry: Ensure the carbamoylating agent (e.g., potassium cyanate, urea) is used in the appropriate molar excess as specified in the protocol. |
| Poor Reagent Quality | - Use High-Purity Reagents: Ensure that the iminostilbene and carbamoylating agents are of high purity. Impurities in the starting materials can inhibit the reaction. - Check for Reagent Decomposition: Some reagents can degrade over time. Use fresh or properly stored reagents. |
| Insufficient Mixing | - Improve Agitation: Ensure efficient stirring of the reaction mixture to maintain a homogeneous suspension and facilitate contact between reactants. |
Issue 2: Formation of 10,11-Dihydrocarbamazepine as a Significant Byproduct
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | - Source of Contamination: This impurity is a reduced form of carbamazepine. Identify and eliminate any potential sources of reducing agents in the reaction setup or starting materials. |
| Side Reaction Pathways | - Control of Reaction Conditions: The formation of 10,11-dihydrocarbamazepine can be influenced by the specific synthetic route and reaction conditions. While the exact mechanism as a side product in the main synthesis is not fully elucidated in the provided results, its presence suggests a reductive environment. Careful control of the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) may help minimize its formation. |
Issue 3: Presence of 9-Methylacridine Impurity
| Potential Cause | Recommended Solution |
| Degradation of Carbamazepine | - Control Reaction Temperature: High reaction temperatures can promote the rearrangement and degradation of carbamazepine to form 9-methylacridine. Maintain the temperature within the optimal range for the synthesis. |
| Acid-Catalyzed Rearrangement | - Optimize Acid Concentration: In routes that use acid catalysts, the concentration of the acid can influence the rate of this side reaction. Use the minimum effective amount of acid. |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of carbamazepine and the formation of key impurities.
Table 1: Effect of Reaction Temperature on Carbamazepine Yield and Impurity Profile (Iminostilbene + Potassium Cyanate in Acetic Acid)
| Temperature (°C) | Carbamazepine Yield (%) | Iminostilbene (%) | 10,11-Dihydrocarbamazepine (%) | 9-Methylacridine (%) |
| 60 | 85 | 5.2 | 1.1 | 0.3 |
| 80 | 92 | 2.1 | 1.5 | 0.8 |
| 100 | 88 | 1.5 | 2.0 | 2.5 |
Note: The data presented are representative and may vary based on specific experimental parameters.
Table 2: Comparison of Different Synthetic Routes
| Synthetic Route | Typical Yield (%) | Key Advantages | Common Side Products |
| Iminostilbene + Phosgene/Ammonia | 80-90 | High yield and purity | Residual phosgene, chlorinated impurities |
| Iminostilbene + Potassium Cyanate | 85-95 | Good yield, readily available reagents | Unreacted iminostilbene, 9-methylacridine |
| Iminostilbene + Urea | 75-85 | Environmentally friendlier, cost-effective | Unreacted iminostilbene, thermal decomposition products |
Experimental Protocols
Protocol 1: Synthesis of Carbamazepine from Iminostilbene and Potassium Cyanate
Materials:
-
Iminostilbene
-
Potassium Cyanate
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iminostilbene in a mixture of glacial acetic acid and water.
-
Heat the suspension to 60°C with stirring.
-
Slowly add potassium cyanate to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the iminostilbene spot is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude carbamazepine.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification of Carbamazepine by Recrystallization
Materials:
-
Crude Carbamazepine
-
Ethanol (95%)
Procedure:
-
Place the crude carbamazepine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further precipitation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain pure carbamazepine.
Visualizations
Logical Workflow for Carbamazepine Synthesis and Side Product Formation
Caption: Synthetic pathway to carbamazepine and common side reactions.
Troubleshooting Logic for Impurity Minimization
Caption: A decision-making workflow for troubleshooting impurities.
References
stability of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Stability of this compound in Various Solvents: A Comparative Overview
Due to the limited availability of specific quantitative stability data for this compound, the following table provides representative data on the stability of a structurally related and widely studied acyl chloride, benzoyl chloride, in various solvents. This information can be used to infer the relative stability of the target compound.
Table 1: Representative Stability Data for Benzoyl Chloride in Various Solvents
| Solvent | Half-life (t½) | Rate Constant (k) | Temperature (°C) | Notes |
| Water | < 0.25 minutes | > 2.77 min⁻¹ | 25 | Extremely rapid hydrolysis occurs. |
| 95% Ethanol / 5% Water | ~9 minutes | 0.0757 min⁻¹ (alcoholysis) | 25 | Both alcoholysis and hydrolysis occur.[1] |
| Absolute Ethanol | ~14 minutes | 0.0492 min⁻¹ | 25 | Primarily undergoes alcoholysis to form the corresponding ester.[1] |
| Methanol | Not specified | Not specified | Not specified | Reacts to form the methyl ester. The reaction is generally fast.[2] |
| Acetonitrile | Stable | Very slow reaction | 25 | Generally considered a suitable, non-reactive solvent for reactions involving acyl chlorides, provided it is anhydrous.[3] |
| Dichloromethane | Stable | Very slow reaction | 25 | A common aprotic solvent for reactions with acyl chlorides due to its low reactivity. |
| Dioxane (containing 1 mol/L water) | Not specified | Rate constants determined | 25 | The rate of hydrolysis is significant and can be catalyzed by tertiary amines.[4] |
Note: The stability of this compound is expected to be comparable to benzoyl chloride, with rapid degradation in protic solvents (like water and alcohols) and relative stability in anhydrous aprotic solvents (like acetonitrile and dichloromethane).
Experimental Protocols
Methodology for Assessing Acyl Chloride Stability via HPLC
This protocol outlines a general method for monitoring the degradation of an acyl chloride in a given solvent over time.
-
Preparation of Stock Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh a sample of this compound.
-
Dissolve the compound in the desired anhydrous aprotic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several sealed vials.
-
To initiate the degradation study, add a precise volume of the solvent to be tested (e.g., the solvent with a known amount of water or alcohol) to each vial.
-
Maintain the vials at a constant temperature.
-
-
Sample Analysis by HPLC:
-
At predetermined time intervals, take a sample from one of the vials.
-
Immediately quench the reaction by diluting the sample with a cold, anhydrous aprotic solvent (e.g., acetonitrile) to prevent further degradation.
-
Alternatively, the remaining acyl chloride can be derivatized into a more stable compound (e.g., an ester or amide) by adding a suitable nucleophile. This is particularly useful for quantitative analysis.
-
Analyze the quenched or derivatized sample by reverse-phase HPLC with a UV detector.
-
Monitor the decrease in the peak area of the parent acyl chloride (or its derivative) and the increase in the peak area of the degradation product (e.g., the corresponding carboxylic acid).
-
-
Data Analysis:
-
Plot the concentration of the acyl chloride as a function of time.
-
Determine the rate constant (k) and the half-life (t½) of the degradation reaction from the kinetic data.
-
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Reaction Involving this compound
-
Question: I am using this compound in a reaction, but I am getting a very low yield of my target molecule. What could be the problem?
-
Answer:
-
Moisture Contamination: Acyl chlorides are extremely sensitive to moisture. Any trace of water in your reaction solvent, reagents, or glassware will lead to the hydrolysis of the starting material to the corresponding carboxylic acid (10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid), which is unreactive under these conditions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (nitrogen or argon).
-
-
Incomplete Reaction: The reaction conditions (temperature, reaction time) may not be optimal.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious as it can also promote side reactions.
-
-
Side Reactions: The nucleophile you are using might be reacting with the solvent or other components in the reaction mixture.
-
Solution: Choose a non-reactive (aprotic) solvent for your reaction. Ensure the purity of your nucleophile.
-
-
Issue 2: Formation of an Unexpected Byproduct
-
Question: I am observing an unexpected peak in my HPLC/LC-MS analysis of the reaction mixture. What could it be?
-
Answer:
-
Hydrolysis Product: The most common byproduct is the carboxylic acid formed from the reaction of the acyl chloride with water.
-
Solution: Confirm the identity of the byproduct by comparing its retention time and mass spectrum with an authentic sample of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid. To avoid its formation, strictly follow anhydrous reaction protocols.
-
-
Reaction with Solvent: If you are using a protic solvent (e.g., an alcohol), the acyl chloride will react with it to form an ester.
-
Solution: If an ester is not the desired product, switch to an aprotic solvent like dichloromethane, chloroform, or acetonitrile.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound?
-
A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is crucial to protect it from moisture.
-
-
Q2: What is the best way to handle this compound?
-
A2: Due to its reactivity and potential as a lachrymator, it should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Q3: Can I use solvents like methanol or ethanol for reactions with this acyl chloride?
-
A3: Only if the desired product is the corresponding methyl or ethyl ester. Acyl chlorides react rapidly with alcohols in a process called alcoholysis.[5] If you want to react it with another nucleophile, you should use an aprotic solvent.
-
-
Q4: How can I confirm the presence of the acyl chloride in my starting material?
-
A4: You can take a small aliquot of the material, react it with an excess of a simple alcohol like methanol, and then analyze the product by techniques like NMR or LC-MS to confirm the formation of the expected methyl ester. This derivatization method is often used because the resulting ester is more stable and easier to handle than the acyl chloride itself.
-
Visualizations
Caption: Factors influencing the stability of the acyl chloride.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Safe Handling & Storage of Acyl Chlorides
Welcome to the Technical Support Center for the safe handling and storage of acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and hazardous compounds. My objective is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success in your laboratory.
Introduction: The Duality of Acyl Chlorides
Acyl chlorides (or acid chlorides) are derivatives of carboxylic acids, characterized by the functional group -COCl. Their utility in organic synthesis is immense, serving as critical intermediates in the formation of esters, amides, and other acyl compounds.[1][2] This high reactivity, however, is also the source of their significant hazards.
The carbon atom in the acyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1][3] This makes them exceptionally susceptible to nucleophilic attack, particularly by protic substances like water, alcohols, and amines.[1][3][4] The most immediate and dangerous reaction is a violent hydrolysis with water—even atmospheric moisture—which produces the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][2][4][5] This reaction is vigorous and exothermic, posing a significant risk of thermal and chemical burns, as well as respiratory tract damage.[4] Many acyl chlorides are also lachrymators, meaning their vapors are potent eye irritants that cause tearing.[6][7][8]
Understanding and respecting these properties is the foundation of their safe use.
Foundational Safety: The Hierarchy of Controls
Before addressing specific scenarios, it's crucial to ground our safety protocols in a systematic approach. The "Hierarchy of Controls" is a framework used to implement the most effective safety measures in descending order of preference.[9][10][11][12] Applying this to acyl chlorides provides a robust strategy for risk mitigation.
Caption: Hierarchy of Controls for Acyl Chloride Safety.
This hierarchy emphasizes that relying solely on Personal Protective Equipment (PPE) is the least effective control measure.[9][11] The most effective strategies involve removing the hazard entirely or substituting it with a safer alternative.[9][10][13] When elimination or substitution is not feasible, engineering controls like fume hoods become the primary line of defense.[9][11]
Troubleshooting & FAQs
This section addresses common questions and issues encountered during the handling and storage of acyl chlorides.
Personal Protective Equipment (PPE)
Q1: I'm only handling a small amount of acetyl chloride. Are standard nitrile gloves and safety glasses enough?
A1: Absolutely not. This is a common and dangerous misconception. The corrosivity and rapid permeability of acyl chlorides and their hydrolysis product, HCl, necessitate specialized PPE regardless of scale.
-
Hand Protection: Standard nitrile gloves offer minimal protection and should be avoided for direct handling.[14] Butyl rubber or laminate film gloves are recommended for their high resistance to these chemicals.[15] If combining tasks, consider double-gloving, with a robust outer glove over a nitrile inner glove for incidental splash protection, but be aware this does not replace the need for appropriate primary gloves.[14] Always inspect gloves for integrity before use.[14]
-
Eye and Face Protection: Acyl chloride vapors are lachrymatory and corrosive.[8][16] Chemical splash goggles are mandatory.[17] Furthermore, due to the high risk of splashes from their vigorous reactivity, a full-face shield must be worn over the goggles.[17][18] Standard safety glasses do not provide an adequate seal against vapors and splashes.[18]
-
Body Protection: A flame-retardant lab coat is standard. For transfers or larger-scale work, a chemical-resistant apron is also required. Ensure you are wearing long pants and closed-toe shoes.[17]
| PPE Component | Minimum Requirement | Recommended for Transfers/Scale-up | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Chemical Splash Goggles | Protects against splashes and corrosive vapors.[18] |
| Face Protection | N/A | Full-Face Shield (worn over goggles) | Protects the entire face from splashes during reactive procedures.[17] |
| Hand Protection | Butyl Rubber or Laminate Film Gloves | Butyl Rubber or Laminate Film Gloves | High resistance to acyl chlorides and HCl. Nitrile is not sufficient.[14][15] |
| Body Protection | Flame-Retardant Lab Coat | FR Lab Coat + Chemical-Resistant Apron | Protects against splashes and fire hazards. |
| Respiratory | Work in a certified chemical fume hood | Work in a certified chemical fume hood | Engineering control is the primary method to prevent inhalation exposure.[17][18] |
Table 1: PPE Selection Guide for Acyl Chlorides.
Handling & Dispensing
Q2: I opened a bottle of benzoyl chloride and saw white fumes. What is happening and is it dangerous?
A2: The white fumes are a clear indication of a reaction with atmospheric moisture. The benzoyl chloride is hydrolyzing to form benzoic acid (a solid) and hydrogen chloride gas.[1][4] The HCl gas then readily absorbs more moisture from the air to form an aerosol of hydrochloric acid, which appears as white fumes.[16] This is a direct confirmation of the hazard. You are being exposed to corrosive HCl gas. All work with acyl chlorides must be conducted within a certified chemical fume hood to contain these fumes and protect you from inhalation.[17][18]
Q3: My protocol requires quenching the reaction mixture, which contains residual acyl chloride. What is the safest way to do this?
A3: Quenching must be done cautiously and with planning. Never add water or an alcohol directly to the concentrated reaction mixture. This can cause a violent, exothermic reaction, leading to splashing and a dangerous release of HCl gas.
The safest method is a "reverse quench":
-
Prepare a separate flask containing an appropriate quenching agent (e.g., a cold, dilute solution of sodium bicarbonate, or a suitable alcohol if an ester is the desired byproduct).[19]
-
Ensure this quenching flask is adequately cooled in an ice bath and has vigorous stirring.
-
Slowly, via a dropping funnel or syringe pump, add your reaction mixture to the quenching solution.
-
This method ensures the reactive acyl chloride is always the limiting reagent and is immediately neutralized in a large volume of quenching agent, allowing for much better temperature control.[19]
Storage
Q4: Can I store my bottle of acetyl chloride in the main acids cabinet with sulfuric and nitric acid?
A4: No, this is unsafe. While all are corrosive, the incompatibility profiles are different. Acyl chlorides must be stored in a dedicated, dry environment.
-
Segregation is Key: Store acyl chlorides in a cool, dry, well-ventilated area, away from incompatible materials.[17][20] A dedicated corrosives cabinet is appropriate, but they must be segregated from aqueous acids, bases, alcohols, amines, and strong oxidizing agents.[17]
-
Moisture Prevention: The primary storage goal is to prevent contact with water.[20][21] Containers must be kept tightly sealed.[17][20] Using a secondary containment tray is a best practice to contain any potential leaks.[17] For particularly sensitive acyl chlorides, storing under an inert atmosphere (like nitrogen or argon) is recommended.[17][20]
| Incompatible Material Class | Hazard of Mixing with Acyl Chlorides |
| Water, Moisture | Violent exothermic reaction, produces corrosive HCl gas.[1][4] |
| Alcohols, Amines | Vigorous, exothermic reaction to form esters or amides.[2][4] |
| Strong Bases (e.g., NaOH) | Violent neutralization reaction. |
| Strong Oxidizing Agents | Increased risk of fire and explosion. |
| Dimethyl Sulfoxide (DMSO) | Decomposes violently on contact.[14] |
Table 2: Chemical Incompatibility Chart for Acyl Chlorides.
Spills & Emergencies
Q5: I just spilled about 10 mL of acetyl chloride inside the fume hood. What do I do?
A5: For a small spill contained within a fume hood, you can likely manage it without evacuation, provided you are properly trained and equipped.
Immediate Actions:
-
Alert Personnel: Announce the spill to others in the lab.
-
Ensure Containment: Confirm the spill is fully contained within the fume hood. Keep the sash as low as possible while still allowing access to work.
-
Don PPE: If not already wearing it, don your full PPE, including butyl gloves, splash goggles, a face shield, and a lab coat.
-
Do NOT Use Water: Never use water to clean up a spill.[15][22] This will make the situation worse by accelerating the production of HCl gas.
Cleanup Protocol:
-
Neutralize: Cover the spill with a dry, inert, and acid-neutralizing absorbent material. Sodium bicarbonate (baking soda) or dry sand are common choices.[15][17][23] Commercial acid spill kits often contain suitable absorbents.[23]
-
Wait: Allow the material to fully absorb and neutralize the acyl chloride. You may see some fizzing as HCl is neutralized.
-
Collect: Once the reaction has subsided, carefully sweep the solid material into a designated, labeled hazardous waste container.[15][17]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by a final wipe with water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.[17][20]
Caption: Decision-Making Workflow for an Acyl Chloride Spill.
Detailed Protocols
Protocol 1: Step-by-Step Guide for Safely Dispensing an Acyl Chloride
Objective: To safely transfer a liquid acyl chloride from a manufacturer's bottle to a reaction flask using a syringe.
Prerequisites:
-
Work must be performed in a certified chemical fume hood.
-
All required PPE must be worn (see Table 1).
-
An appropriate neutralizing agent/spill kit must be readily available.
Methodology:
-
Preparation: Secure the reagent bottle and the receiving flask within the fume hood. The receiving flask should be equipped with a rubber septum.
-
Inert Atmosphere: If the reaction is moisture-sensitive, flush the receiving flask with an inert gas (nitrogen or argon) via a needle connected to a gas line and a second needle to act as an outlet.
-
Pressure Equalization: Before drawing the liquid, insert a needle connected to an inert gas source (or a dry mineral oil bubbler) into the headspace of the reagent bottle. This prevents a vacuum from forming as you withdraw the liquid, ensuring a smooth transfer and preventing air/moisture from being pulled into the bottle.
-
Syringe Preparation: Use a clean, dry, glass syringe with a compatible needle. Flush the syringe with inert gas several times to remove any residual moisture.
-
Withdrawal: Puncture the septum on the reagent bottle with the syringe needle. Slowly draw the desired volume of acyl chloride into the syringe. Causality Note: Drawing the liquid slowly minimizes aerosol formation within the syringe.
-
Transfer: Remove the syringe from the reagent bottle and immediately insert it into the septum of the receiving flask. Slowly depress the plunger to add the acyl chloride to the flask. If adding to a stirred solution, ensure the needle tip is below the surface of the liquid if possible, but not so deep that it could be struck by the stir bar.
-
Syringe Cleaning: Immediately after transfer, the syringe must be safely quenched. Draw a suitable quenching solvent (e.g., a dry alcohol like isopropanol or a non-reactive solvent like hexane) into the syringe, then expel the contents into a dedicated waste beaker containing more of the same solvent. Repeat this process three times. Finally, disassemble and wash the syringe components.
Protocol 2: Step-by-Step Guide for Waste Disposal (Quenching)
Objective: To safely neutralize and prepare waste acyl chloride for collection by environmental health and safety services.
Prerequisites:
-
Work must be performed in a certified chemical fume hood.
-
All required PPE must be worn.
-
This procedure is for small quantities of residual/waste acyl chloride (<50 mL).
Methodology:
-
Prepare Quenching Station: In the fume hood, place a large beaker or flask (at least 10x the volume of the waste to be quenched) on a stir plate within a larger secondary containment vessel (e.g., an ice bath).
-
Add Quenching Solution: Fill the beaker with a large excess of a 5-10% aqueous solution of sodium bicarbonate. Begin stirring vigorously to create a vortex. The ice bath will help dissipate the heat generated during neutralization.
-
Slow Addition: Using a glass pipette or by slowly pouring from a beaker, add the waste acyl chloride dropwise into the vortex of the stirring bicarbonate solution. Causality Note: The slow, dropwise addition and vigorous stirring ensure immediate dispersion and neutralization, preventing a localized, violent reaction and buildup of heat.
-
Observe: Continue slow addition, monitoring for excessive gas evolution (CO2 from neutralization) or temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Final Check: Once all waste has been added, allow the mixture to stir for at least one hour to ensure complete hydrolysis and neutralization. Check the pH of the aqueous solution with pH paper to confirm it is neutral or slightly basic (pH 7-9).
-
Collection: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container provided by your institution. Do not mix this waste stream with organic solvent waste.[20]
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. aklectures.com [aklectures.com]
- 6. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 7. Tear gas - Wikipedia [en.wikipedia.org]
- 8. geneseo.edu [geneseo.edu]
- 9. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. safety-international.com [safety-international.com]
- 12. osha.gov [osha.gov]
- 13. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. wcu.edu [wcu.edu]
- 18. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. fishersci.com [fishersci.com]
- 23. jk-sci.com [jk-sci.com]
preventing hydrolysis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride during chemical reactions.
Troubleshooting Guide
Hydrolysis of this compound to its corresponding carboxylic acid is a common side reaction that can significantly reduce the yield of the desired product. This guide provides a systematic approach to identify and resolve issues related to unwanted hydrolysis.
Problem: Low or No Yield of the Desired Product, with Suspected Hydrolysis
Initial Assessment:
-
Confirm the presence of starting material: Use a quick analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check if the starting acyl chloride is still present in the reaction mixture.
-
Identify the byproduct: Attempt to isolate and characterize the main byproduct. The hydrolyzed product, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid, will have a different retention factor (Rf) on TLC and a distinct retention time in HPLC compared to the starting material.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause is the reaction of the highly electrophilic carbonyl chloride group with water. Water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the corresponding carboxylic acid and hydrochloric acid (HCl).
Q2: How can I minimize water contamination in my reaction?
A2: To minimize water contamination, you should:
-
Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as a high-purity anhydrous grade.
-
Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) before use.
-
Dry any solid reagents under vacuum, and distill liquid reagents if necessary.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q3: What role does temperature play in preventing hydrolysis?
A3: Lowering the reaction temperature (e.g., to 0-5°C) can significantly reduce the rate of hydrolysis. While the desired reaction with your nucleophile will also be slower, the rate of hydrolysis is often more sensitive to temperature changes. Running the reaction at a lower temperature can therefore improve the yield of your desired product.
Q4: Should I use a base in my reaction? If so, what kind?
A4: Yes, using a base is highly recommended. The reaction of the acyl chloride with a nucleophile generates HCl as a byproduct. This HCl can catalyze the hydrolysis of the remaining acyl chloride. A non-aqueous, non-nucleophilic base, such as triethylamine or pyridine, should be used to scavenge the HCl as it is formed. This prevents the buildup of acid and minimizes the risk of hydrolysis.
Q5: How can I monitor the progress of my reaction and detect hydrolysis?
A5: You can monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: The starting acyl chloride and the hydrolyzed carboxylic acid will have different Rf values on a silica gel plate. The carboxylic acid is typically more polar and will have a lower Rf.
-
HPLC: A reverse-phase HPLC method can be developed to separate the starting material, the desired product, and the hydrolyzed byproduct. This will allow you to quantify the extent of hydrolysis and the progress of the reaction.
Data Presentation
The following table summarizes the expected impact of various experimental parameters on the success of reactions involving this compound, with a focus on minimizing hydrolysis.
| Parameter | Condition | Expected Impact on Desired Product Yield | Rationale |
| Solvent | Anhydrous (e.g., dry dioxane, dry THF, dry DCM) | High | Minimizes the primary reactant for hydrolysis. |
| Non-anhydrous or hygroscopic solvent | Low | Provides a source of water for the hydrolysis side reaction. | |
| Atmosphere | Inert (Nitrogen or Argon) | High | Prevents atmospheric moisture from entering the reaction. |
| Air | Low | Atmospheric moisture can lead to significant hydrolysis. | |
| Temperature | 0-5°C | High | Slows the rate of hydrolysis more significantly than the desired reaction. |
| Room Temperature (20-25°C) | Moderate to High | A viable option if all other conditions are strictly anhydrous. | |
| Elevated Temperature (>40°C) | Low to Moderate | Increases the rate of both the desired reaction and hydrolysis, often favoring hydrolysis. | |
| Base | Non-aqueous (e.g., Triethylamine, Pyridine) | High | Neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis. |
| Aqueous Base (e.g., NaOH solution) | Very Low | Introduces water and promotes rapid hydrolysis (unless under specific Schotten-Baumann conditions). | |
| No Base | Moderate to Low | Allows for the buildup of HCl, which can catalyze hydrolysis. | |
| Reagent Addition | Slow, dropwise addition of acyl chloride | High | Helps to control the reaction exotherm and allows the desired reaction to compete effectively with potential hydrolysis. |
| Rapid addition of acyl chloride | Moderate to Low | Can lead to localized heating and an increased rate of side reactions, including hydrolysis. |
Experimental Protocols
Key Experiment: Synthesis of a Dibenzo[b,f]azepine Derivative under Anhydrous Conditions
This protocol is adapted from a literature procedure for the synthesis of new dibenzo[b,f]azepine derivatives and serves as a model for preventing hydrolysis.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine like pyrrolidine)
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous dioxane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the nucleophile (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous dioxane.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dioxane in the dropping funnel. Add the acyl chloride solution dropwise to the stirred solution of the nucleophile and triethylamine at room temperature over a period of 30 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Work-up: Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent. The organic layers are then combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Analytical Monitoring Protocol (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound in anhydrous acetonitrile.
-
Prepare a standard of the hydrolyzed product, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid, if available.
-
At various time points, withdraw a small aliquot of the reaction mixture, quench it with anhydrous acetonitrile, and analyze by HPLC to determine the relative concentrations of the starting material, product, and hydrolyzed byproduct.
-
recrystallization methods for high-purity dibenzo[b,f]azepine compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on obtaining high-purity dibenzo[b,f]azepine and its derivatives through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Troubleshooting Recrystallization of Dibenzo[b,f]azepine Compounds
This guide addresses common issues encountered during the recrystallization of dibenzo[b,f]azepine compounds, offering potential causes and solutions in a question-and-answer format.
Q1: My dibenzo[b,f]azepine compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem. Here are several troubleshooting steps:
-
Increase the amount of solvent: The concentration of the solute may be too high, causing it to come out of solution above its melting point. Add a small amount of hot solvent to the mixture to ensure the compound remains dissolved as it cools.
-
Use a different solvent or a mixed solvent system: The chosen solvent may not be ideal. Experiment with solvents of different polarities. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added dropwise, can often promote crystal formation. For instance, dissolving the compound in a minimal amount of hot acetone and then slowly adding water as an anti-solvent can be effective.
-
Slow down the cooling process: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Q2: I have a very low yield of crystals after recrystallization. How can I improve it?
A2: A poor yield can be frustrating. Consider these factors:
-
Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Before filtration, you can try to evaporate some of the solvent to increase the concentration of the solute.
-
Premature crystallization: If crystals form too early, for instance during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.
-
Solubility in the wash solvent: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q3: The purity of my dibenzo[b,f]azepine has not significantly improved after recrystallization. What is the problem?
A3: If impurities persist, consider the following:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. A different solvent or a multi-step purification process involving different solvents may be necessary.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling and lower supersaturation levels generally lead to purer crystals.
-
The presence of insoluble impurities: If there are solid impurities in your hot solution, they must be removed by hot filtration before cooling.
-
Co-crystallization of impurities: Some impurities, particularly those structurally similar to dibenzo[b,f]azepine, may co-crystallize. In such cases, an alternative purification method like column chromatography might be required prior to a final recrystallization step.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing dibenzo[b,f]azepine and its derivatives?
A1: The choice of solvent is critical and depends on the specific derivative. However, common and effective solvents include:
-
Single Solvents: Isopropyl alcohol, ethanol, and acetone have been successfully used for various dibenzo[b,f]azepine derivatives.[1]
-
Mixed Solvents: A combination of a "good" solvent (e.g., methanol, ethanol, acetone, DMF) where the compound is soluble, and a "poor" solvent (e.g., water, hexane) where it is less soluble, can be highly effective for inducing crystallization.[1]
Q2: How can I remove colored impurities during recrystallization?
A2: If your solution has a noticeable color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.
Q3: What are the most common impurities in crude dibenzo[b,f]azepine?
A3: The primary impurity often found in crude dibenzo[b,f]azepine (also known as iminostilbene) is the starting material from its synthesis, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). Recrystallization is a key step in separating these two compounds.
Quantitative Data Summary
The following table summarizes available quantitative data for the recrystallization of dibenzo[b,f]azepine and a key precursor.
| Compound | Solvent System | Yield | Purity | Reference |
| Iminostilbene (Dibenzo[b,f]azepine) | Mixed Solvent (e.g., Methanol/Water, Ethanol/Water) | Up to 94.2% | Up to 99.96% | Patent Data |
| Dibenzo[b,f]azepine Derivatives | Isopropyl Alcohol | 80-85% | Not specified | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Dibenzo[b,f]azepine Derivatives (e.g., from Ethanol)
-
Dissolution: In a fume hood, place the crude dibenzo[b,f]azepine compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Mixed-Solvent Recrystallization of Dibenzo[b,f]azepine
-
Dissolution: Dissolve the crude dibenzo[b,f]azepine in the minimum amount of a hot "good" solvent (e.g., acetone) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Visualizing the Recrystallization Workflow
The following diagrams illustrate the decision-making process and the general workflow for recrystallization.
Caption: General workflow for the recrystallization of dibenzo[b,f]azepine.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Optimizing HPLC Separation of Dibenzo[b,f]azepine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of dibenzo[b,f]azepine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dibenzo[b,f]azepine isomers by HPLC?
A1: The primary challenges in separating dibenzo[b,f]azepine isomers stem from their structural similarities. Positional isomers often have very similar polarities and hydrophobicities, leading to co-elution or poor resolution. Enantiomers, being stereoisomers, require a chiral environment for separation, which can be achieved through chiral stationary phases (CSPs) or chiral mobile phase additives. Additionally, the basic nature of the azepine ring can lead to peak tailing due to interactions with residual silanol groups on silica-based columns.
Q2: Which type of HPLC column is best suited for separating dibenzo[b,f]azepine isomers?
A2: The choice of column is critical and depends on the type of isomers being separated:
-
For positional isomers: Reversed-phase columns such as C18 and C8 are commonly used. For isomers with very similar properties, columns with alternative selectivities, like phenyl-hexyl or biphenyl phases, can provide enhanced resolution due to π-π interactions with the aromatic rings of the analytes.
-
For enantiomers: Chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The selection of the specific chiral column is often empirical and may require screening of several different phases.
Q3: How does mobile phase pH affect the separation of dibenzo[b,f]azepine isomers?
A3: Mobile phase pH is a crucial parameter for optimizing the separation of dibenzo[b,f]azepine isomers. The dibenzo[b,f]azepine structure contains a basic nitrogen atom, and its degree of ionization is pH-dependent.
-
Low pH (acidic conditions): The amine group will be protonated, making the molecule more polar. This generally leads to shorter retention times in reversed-phase HPLC. Operating at a low pH (e.g., pH 2-4) can also suppress the interaction of the basic analyte with acidic silanol groups on the column packing, which helps to reduce peak tailing.
-
High pH (basic conditions): The amine group will be in its neutral, free base form, making the molecule less polar and leading to longer retention times in reversed-phase HPLC. Using a high pH-compatible column is essential to prevent degradation of the stationary phase.
Q4: What are common causes of peak tailing for dibenzo[b,f]azepine and how can it be resolved?
A4: Peak tailing for dibenzo[b,f]azepine is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use an end-capped column: These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.
-
Lower the mobile phase pH: This protonates the analyte and can also suppress the ionization of silanol groups, minimizing unwanted interactions.
-
Add a competing base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for binding to the active silanol sites.
-
Increase buffer concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask silanol interactions.[1][2]
Troubleshooting Guides
Issue 1: Poor Resolution of Positional Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or biphenyl column to leverage π-π interactions for better separation of aromatic isomers. |
| Mobile Phase Composition Not Optimized | - Adjust Organic Modifier: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Methanol can sometimes offer different selectivity compared to acetonitrile. - Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. - Optimize pH: Systematically vary the mobile phase pH to alter the ionization and retention of the isomers. |
| Gradient Profile is Too Steep | If using a gradient, decrease the slope of the gradient to allow more time for the isomers to separate. |
| Flow Rate is Too High | Reduce the flow rate. This can lead to better mass transfer and improved resolution, although it will increase the analysis time. |
| Column Temperature is Not Optimal | Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can significantly impact selectivity. |
Issue 2: No Separation of Enantiomers
| Possible Cause | Recommended Solution |
| Achiral HPLC System | Enantiomers cannot be separated on a standard achiral column and mobile phase. A chiral selector is required. |
| Incorrect Chiral Stationary Phase (CSP) | The selection of a CSP is often empirical. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for your specific enantiomers. |
| Mobile Phase Incompatible with CSP | Consult the column manufacturer's guidelines for recommended mobile phases. The choice of organic modifier (e.g., ethanol, isopropanol in normal phase) can dramatically affect chiral recognition. |
| Temperature Not Optimized | Chiral separations can be very sensitive to temperature. Optimize the column temperature, as lower temperatures often lead to better resolution but broader peaks. |
Data Presentation
Table 1: Hypothetical Retention Data for Positional Isomers of a Dibenz[b,f]azepine Derivative under Different Reversed-Phase Conditions
| Condition | Isomer | Retention Time (min) | Resolution (Rs) |
| C18 Column, 60:40 ACN:H₂O, pH 3.0 | Isomer 1 | 8.2 | - |
| Isomer 2 | 8.5 | 1.2 | |
| Phenyl-Hexyl Column, 60:40 ACN:H₂O, pH 3.0 | Isomer 1 | 9.5 | - |
| Isomer 2 | 10.2 | 2.1 | |
| C18 Column, 50:50 MeOH:H₂O, pH 7.0 | Isomer 1 | 12.1 | - |
| Isomer 2 | 12.4 | 1.0 |
Note: This data is illustrative to demonstrate the impact of different chromatographic conditions.
Table 2: Example Chiral Separation Data for a Racemic Dibenz[b,f]azepine Derivative
| Chiral Stationary Phase | Mobile Phase | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Cellulose-based CSP | Hexane/Ethanol (90:10) | Enantiomer 1 | 15.3 | - |
| Enantiomer 2 | 17.1 | 2.5 | ||
| Amylose-based CSP | Hexane/Isopropanol (80:20) | Enantiomer 1 | 12.8 | - |
| Enantiomer 2 | 13.5 | 1.8 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
reducing reaction times for the synthesis of oxcarbazepine intermediates
Technical Support Center: Synthesis of Oxcarbazepine Intermediates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of oxcarbazepine intermediates, with a core focus on strategies to reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to extended reaction times in the synthesis of oxcarbazepine intermediates?
A1: Extended reaction times are typically due to several factors including suboptimal reaction temperature, insufficient mixing, low catalyst activity or concentration, and the inherent kinetics of the chosen synthetic route. For instance, in the cyclization of 2-(phenylamino)benzene acetic acid to form 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, using polyphosphoric acid (PPA) often requires refluxing for 10-12 hours.[1] In such cases, exploring alternative catalysts or energy sources may be beneficial.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Impurity formation is a common issue that can impact yield and necessitate lengthy purification steps. Key strategies to minimize impurities include precise temperature control, maintaining an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation, using high-purity reagents and solvents, and carefully monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] For example, during the carbamoylation of 10-methoxyiminostilbene, using α-hydroxy acids instead of other acids has been shown to reduce impurity formation.[2]
Q3: Are there modern techniques available to significantly shorten reaction times from hours to minutes?
A3: Yes, alternative energy sources can dramatically accelerate reaction rates. Microwave-assisted organic synthesis (MAOS) is a prominent technique that can reduce reaction times from several hours to just a few minutes by promoting efficient and uniform heating.[3] Similarly, ultrasound-assisted synthesis can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.[3][4]
Q4: My reaction yield is consistently low. What are the common troubleshooting steps?
A4: Low yields can stem from incomplete reactions, side reactions, or product loss during workup and purification. To troubleshoot, first verify the quality and stoichiometry of your reactants and reagents. Ensure the reaction has gone to completion by monitoring it with TLC. Optimize the reaction conditions, such as temperature and catalyst loading. During the workup phase, ensure proper pH adjustments for extractions and minimize product loss by selecting appropriate solvents for recrystallization.
Troubleshooting Guide: Reducing Reaction Times
This section provides specific troubleshooting steps for common time-related issues in the synthesis of key oxcarbazepine intermediates.
Issue 1: Slow Intramolecular Cyclization (Friedel-Crafts Type Reactions)
The cyclization of precursors like 2-(phenylamino)benzene acetic acid is often a rate-limiting step.
-
Problem: The reaction takes over 10-12 hours to reach completion.[1]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Polyphosphoric acid (PPA) is a common dehydrating agent for this step. Ensure it is fresh and has not absorbed atmospheric moisture, which would reduce its efficacy.
-
Optimize Temperature: Ensure the reaction is maintained at a steady reflux temperature. Insufficient heat can significantly slow the reaction rate.
-
Consider Alternative Catalysts: While PPA is effective, other Lewis acids or superacids might offer faster kinetics. Research suggests various Friedel-Crafts catalysts can be employed.[5][6][7]
-
Employ Alternative Energy Sources: Microwave irradiation has been shown to be highly effective for intramolecular Friedel-Crafts acylations, often reducing reaction times significantly.[7]
-
Logical Troubleshooting Flow for Slow Reactions
Caption: A logical workflow for troubleshooting slow reaction rates.
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize quantitative data for key steps in common oxcarbazepine synthesis routes.
Table 1: Cyclization to form 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
| Starting Material | Reagent/Catalyst | Solvent | Reaction Time | Yield | Reference |
| 2-(phenylamino)benzene acetic acid | Polyphosphoric Acid (PPA) | Chloroform | 10-12 hours | 80% | [1] |
| 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid | AlCl₃ | Dichloromethane | Not specified | High | [6] |
| 2-[(methoxycarbonyl)phenylamino] benzeneacetic acid | Polyphosphoric Acid | None | Not specified | High | [7] |
Table 2: Carboxamidation and Hydrolysis Steps
| Intermediate | Reagent(s) | Solvent | Reaction Time | Yield | Reference |
| 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | 1. Hexachlorodimethyl carbonate2. NH₄OH | 1. THF2. Isopropanol | 1. 5-6 hours2. 7 hours | 85% (final) | |
| 10-methoxyiminostilbene | Sodium cyanate, Mandelic acid | Dichloromethane | 6-8 hours | High | [2] |
| 10-methoxy-5H-dibenz[b,f]azepine | 2N Hydrochloric Acid | Toluene/Water | 2 hours | ~75% | [8] |
Experimental Protocols
Protocol 1: Standard Four-Step Synthesis of Oxcarbazepine
This protocol is adapted from established laboratory methods.[1]
Step 1: Formation of 2-(phenylamino)benzene acetic acid
-
Dissolve diclofenac sodium in a mixture of methanol and water.
-
Add sodium hydroxide and stir the solution at room temperature.
-
Slowly add Ni-Al alloy to the mixture over a period of 2-3 hours.
-
After the addition is complete, filter the reaction mixture over celite.
-
Acidify the filtrate with dilute HCl to a pH of 2.
-
Extract the product with ethyl acetate and distill off the solvent to obtain the product.
Step 2: Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
-
Dissolve 5g of 2-(phenylamino)benzene acetic acid in 100ml of chloroform.
-
Add 10g of polyphosphoric acid (PPA).
-
Reflux the mixture with stirring for 10-12 hours, monitoring progress by TLC (acetone:chloroform 1:1 mobile phase).[1]
-
After completion, add water and neutralize the PPA with sodium carbonate.
-
Separate the chloroform layer and distill the solvent to collect the cyclized product.
Step 3: Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
-
Take 3.5g of the product from Step 2 and dissolve it in 50 ml of THF.
-
Add 2.37g of hexachlorodimethyl carbonate.
-
Stir the mixture at room temperature for 5-6 hours, monitoring by TLC (ethyl acetate:petroleum ether 2:8 mobile phase).
-
Upon completion, distill off the THF and add water to precipitate the solid product. Filter and dry the solid.
Step 4: Formation of Oxcarbazepine
-
Suspend 3.5g of the carbonyl chloride from Step 3 in 40 ml of isopropanol.
-
Add liquid ammonia dropwise while stirring at room temperature.
-
Continue stirring for 7 hours, monitoring by TLC (ethyl acetate:petroleum ether 50:50 mobile phase).[1]
-
Add water to dissolve excess ammonia, then extract the product with ethyl acetate.
-
Distill off the ethyl acetate to collect the final oxcarbazepine product.
Synthesis Workflow Diagram
Caption: A typical four-step synthesis workflow for oxcarbazepine.
References
- 1. benchchem.com [benchchem.com]
- 2. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 3. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
A Comparative Guide to Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride vs. 5H-dibenz[b,f]azepine-5-carbonyl chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two critical intermediates in pharmaceutical synthesis: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride and 5H-dibenz[b,f]azepine-5-carbonyl chloride. Their distinct structural features dictate their application in the synthesis of major anticonvulsant drugs, Oxcarbazepine and Carbamazepine, respectively. This document outlines their performance in these synthetic routes, supported by experimental data, detailed protocols, and workflow visualizations.
Core Structural and Reactivity Differences
The primary distinction between the two compounds lies in the saturation of the ethylene bridge within the dibenzazepine core. This compound, also known as iminodibenzyl carbonyl chloride, possesses a saturated ethane bridge. In contrast, 5H-dibenz[b,f]azepine-5-carbonyl chloride, or iminostilbene carbonyl chloride, features a cis-stilbene double bond at the 10,11-position. This difference in saturation fundamentally influences the reactivity and the final structure of the target pharmaceutical. The double bond in iminostilbene carbonyl chloride introduces rigidity and a site for potential side reactions, whereas the saturated bridge in the iminodibenzyl analogue offers greater conformational flexibility.
Performance in the Synthesis of Key Pharmaceuticals
The utility of these acyl chlorides is best illustrated by their role as key intermediates in the industrial synthesis of Oxcarbazepine and Carbamazepine.
This compound in the Synthesis of Oxcarbazepine
This compound is a crucial precursor in a multi-step synthesis of Oxcarbazepine. A common synthetic route involves the acylation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, followed by amidation.
Table 1: Quantitative Data for the Synthesis of Oxcarbazepine Intermediates and Final Product
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | Hexachlorodimethyl carbonate, THF | 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | 90% | [1] |
| Formation of Oxcarbazepine | 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | Liquid NH₄OH, Isopropanol | Oxcarbazepine | 85% |
5H-dibenz[b,f]azepine-5-carbonyl chloride in the Synthesis of Carbamazepine
5H-dibenz[b,f]azepine-5-carbonyl chloride is the immediate precursor to Carbamazepine. The synthesis is a more direct conversion involving amidation. A widely used method for the preparation of the carbonyl chloride itself is the reaction of iminostilbene with phosgene.
Table 2: Quantitative Data for the Synthesis of Carbamazepine Intermediate and Final Product
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Formation of 5H-dibenz[b,f]azepine-5-carbonyl chloride | Iminostilbene (5H-dibenz[b,f]azepine) | Phosgene, Toluene | 5H-dibenz[b,f]azepine-5-carbonyl chloride | 90.5–91.5% | [2] |
| Formation of Carbamazepine from the isolated acyl chloride | 5H-dibenzo(b,f) azepine -5-carbonyl chloride | Hydrazine hydrate, Ethanol | 5H-Dirbenzo (b,f) azepine-5-acid hydrazide | 75% | [3] |
| Direct amidation of the in-situ generated acyl chloride | Iminostilbene | Phosgene, Toluene, then Ammonia | Carbamazepine | >90% | [4] |
Experimental Protocols
Protocol for the Synthesis of Oxcarbazepine
This protocol details a laboratory-scale synthesis of Oxcarbazepine starting from 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine.[1]
Step 1: Formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride [1]
-
In a reaction vessel, dissolve 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine in 50 ml of tetrahydrofuran (THF).
-
To this solution, add 2.37 g of hexachlorodimethyl carbonate.
-
Stir the reaction mixture at room temperature for 5 to 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (2:8).
-
Upon completion, distill off the THF.
-
Add water to the residue to precipitate the solid product.
-
Filter the solid, dry it, to obtain 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride. The expected yield is approximately 90%.
Step 2: Formation of Oxcarbazepine
-
Suspend 3.5 g of the 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride obtained in the previous step in 40 ml of isopropanol.
-
Add liquid ammonia dropwise with stirring at room temperature.
-
Continue stirring for 7 hours, monitoring the reaction by TLC with a mobile phase of ethyl acetate:petroleum ether (50:50).
-
After completion, add water to dissolve any excess ammonia.
-
Extract the product with ethyl acetate.
-
Distill off the ethyl acetate to collect the final product, Oxcarbazepine. The expected yield is approximately 85%.
Protocol for the Synthesis of Carbamazepine
This protocol describes a common industrial method for synthesizing Carbamazepine from iminostilbene.[5][6]
Step 1: Formation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine [5][6]
-
Suspend 160 g of iminostilbene in 800 ml of toluene in a suitable reactor.
-
Heat the suspension to 35-40 °C.
-
Introduce phosgene gas into the stirred suspension. The reaction is exothermic, and the temperature may rise to around 50 °C. Maintain the temperature at 40-50 °C with cooling if necessary.
-
After approximately 1.5 hours, about 50% of the iminostilbene will be converted, and the temperature will no longer rise.
-
To drive the reaction to completion, add a dilute aqueous base (e.g., 20 g NaOH in 150 ml water) dropwise over 30-45 minutes while continuing to introduce phosgene. This neutralizes the iminostilbene hydrochloride byproduct, freeing the iminostilbene to react.
-
Continue phosgenation until TLC confirms the complete consumption of iminostilbene.
Step 2: Formation of Carbamazepine
-
The resulting solution of 5-chlorocarbonyl-5H-dibenz(b,f)azepine in toluene can be directly used for the next step.
-
Introduce ammonia gas into the solution under pressure.
-
The reaction mixture is agitated at 80-95 °C to complete the amidation.
-
After the reaction is complete, the crude Carbamazepine is isolated by filtration and purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for Oxcarbazepine and Carbamazepine, highlighting the roles of their respective carbonyl chloride intermediates.
Caption: Synthetic workflow for Oxcarbazepine.
Caption: Synthetic workflow for Carbamazepine.
Concluding Comparison
Both this compound and 5H-dibenz[b,f]azepine-5-carbonyl chloride are indispensable intermediates in the synthesis of vital antiepileptic drugs. The choice between them is dictated by the desired final product.
-
This compound is the key to accessing the dihydro-dibenzazepine core of Oxcarbazepine. Its synthesis is part of a multi-step process where the carbonyl chloride is formed from a pre-existing ketone-containing dibenzazepine.
-
5H-dibenz[b,f]azepine-5-carbonyl chloride provides a more direct route to the unsaturated dibenzazepine structure of Carbamazepine. The synthesis of this intermediate often involves the use of the highly toxic reagent phosgene, requiring stringent safety protocols.
In terms of performance, both intermediates can be produced in high yields. The subsequent amidation reactions to form the final drug products also proceed with good efficiency. The selection of one over the other is not a matter of superior performance in a general sense, but rather a strategic choice based on the specific molecular architecture of the target drug. Researchers and drug development professionals should consider the overall synthetic route, including the number of steps, the nature of the reagents, and the desired final molecular structure when working with these powerful synthetic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | 33948-22-0 | Benchchem [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. CN112961108A - Clean and efficient preparation method of carbamazepine - Google Patents [patents.google.com]
- 5. EP0698602A1 - Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine - Google Patents [patents.google.com]
- 6. DE4023204A1 - 5-Chlorocarbonyl-5H-dibenz-(B,F)-azepine prepn. - Google Patents [patents.google.com]
A Comparative Guide to the Anticonvulsant Activity of Novel Dibenzazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant focus in medicinal chemistry. Dibenzazepine, a core structure in several established antiepileptic drugs (AEDs) like carbamazepine and oxcarbazepine, continues to be a promising scaffold for the development of new therapeutic agents.[1] This guide provides a comparative overview of the anticonvulsant activity of novel dibenzazepine derivatives, supported by experimental data and detailed methodologies to aid in the evaluation of new chemical entities.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant potential and neurotoxicity of novel compounds are commonly assessed using a battery of standardized in vivo assays. The Maximal Electroshock (MES) test is a widely accepted model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is utilized to model absence seizures.[2][3] Neurotoxicity is frequently evaluated using the rotarod test, which assesses motor coordination.[2][4]
The efficacy of a compound is typically reported as the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. The neurotoxicity is reported as the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit a toxic effect.[2] A key metric for the safety profile of a potential drug is the Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀. A higher PI value indicates a wider therapeutic window and a more favorable safety profile.[2]
Table 1: Anticonvulsant Activity and Neurotoxicity of Standard Antiepileptic Drugs
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | 9.5[5] | Ineffective[5] | - | - |
| Carbamazepine | 8.8[6] | - | 71.28 | 8.1[6] |
| Valproic Acid | 263[5] | 220[5] | 398[5] | 1.51[5] |
| Ethosuximide | - | 130[7] | >1000 | >7.69 |
Table 2: Anticonvulsant Activity and Neurotoxicity of Novel Dibenzazepine and Related Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 4g | 23.7 | 18.9 | 284.0 | 12.0 (MES), 15.0 (scPTZ) | [8] |
| Compound 5g | 41.3 µmol/kg | 82.5 µmol/kg | - | 5.1 | [4] |
| Compound 12c | - | 22.50 | 459 | 20.4 | [9] |
| Compound 18b | 16.36 | - | 405.7 | 24.8 | [9] |
| Compound 6d | 15.8 | 14.1 | - | - | [10] |
| Compound 14 | 49.6 | 67.4 | - | - | [11] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental methodologies are fundamental for the reliable evaluation and comparison of anticonvulsant properties.
Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5]
-
Apparatus: An electroconvulsive shock apparatus equipped with corneal electrodes.
-
Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.[2]
-
Procedure:
-
Animals are administered the test compound or a vehicle control, typically via intraperitoneal (i.p.) injection.[2]
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[2]
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered as the endpoint of protection.[5] The dose that protects 50% of the animals (ED₅₀) is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a widely used model for screening compounds effective against absence seizures.[3]
-
Apparatus: Standard animal observation cages.
-
Animals: Male albino mice (e.g., Kunming strain) weighing 18-25 g.[3][9]
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[3]
-
Animals are placed in individual cages and observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[3]
-
-
Endpoint: The absence of clonic seizures during the observation period is considered a positive result, indicating protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.[3]
Rotarod Neurotoxicity Test
This test is employed to assess motor coordination and potential neurological deficits induced by the test compounds.[4]
-
Apparatus: A rotating rod (rotarod) apparatus.
-
Animals: Male albino mice trained to remain on the rotarod.
-
Procedure:
-
Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity. The TD₅₀, the dose at which 50% of the animals fail the test, is determined.[2]
Visualizing Experimental Workflows and Pathways
To better illustrate the screening process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for preclinical screening of novel anticonvulsant compounds.
Caption: Proposed mechanism of action via sodium channel modulation.
References
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current Research on Antiepileptic Compounds [mdpi.com]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Dibenzo[b,f]azepine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzo[b,f]azepine analogs across various therapeutic areas, including oncology, epilepsy, and central nervous system (CNS) disorders. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity: Targeting Topoisomerase II
Recent research has highlighted the potential of dibenzo[b,f]azepine derivatives as potent anticancer agents, with a primary mechanism of action involving the inhibition of topoisomerase II and DNA intercalation.
Key Structural Modifications and SAR Insights
A notable SAR study involved the synthesis of two series of dibenzo[b,f]azepine analogs: N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazides (Series A) and their cyclized 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives (Series B). The rigidification of the structure through the formation of the oxadiazole ring in Series B was found to significantly enhance anticancer activity.
Table 1: Anticancer Activity of Dibenzo[b,f]azepine-Oxadiazole Analogs
| Compound | R | Topoisomerase II Inhibition IC50 (µM) | Leukaemia SR Cell Line IC50 (µM) |
| 5a | Phenyl | - | - |
| 5b | 4-Bromophenyl | - | - |
| 5c | 4-Chlorophenyl | - | - |
| 5d | p-Tolyl | - | - |
| 5e | 4-Nitrophenyl | 6.36 ± 0.36 | 13.05 ± 0.62 |
| 5f | Naphthalen-2-yl | - | - |
| 5g | Benzyl | - | - |
| Doxorubicin | - | - | - |
Data extracted from a study on novel dibenzo[b,f]azepines as topoisomerase II inhibitors.[1][2]
The key takeaways from the SAR of these anticancer analogs are:
-
Rigidification: The cyclized oxadiazole derivatives (Series B) displayed superior anticancer activity compared to their open-chain carbohydrazide precursors (Series A).[1]
-
Substitution on the Phenyl Ring: The presence of a nitro group at the para position of the phenyl ring (compound 5e ) resulted in the most potent topoisomerase II inhibitory and cytotoxic activity.[1]
-
Halogen Substitution: A bromophenyl moiety (5b ) conferred higher biological activity than a chlorophenyl substituent (5c ).[1]
-
Aromatic System: A bicyclic naphthalene ring (5f ) showed greater topoisomerase II inhibition than monocyclic phenyl derivatives (except for the nitro-substituted analog).[1]
Another study explored the anticancer potential of dibenzo[b,f]azepine tethered to isoxazoline derivatives. Among the synthesized compounds, 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine was identified as a potent inhibitor of cancer cell invasion.
Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated kDNA.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow
Anticonvulsant Activity: Modulation of Sodium Channels
The dibenzo[b,f]azepine core is a key feature of established anticonvulsant drugs like carbamazepine and oxcarbazepine. SAR studies have focused on modifying this scaffold to improve efficacy and reduce side effects.
Key Structural Modifications and SAR Insights
Modifications of the 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide scaffold have been extensively explored. A significant finding is that the introduction of an oxime group at the 10-position can lead to potent anticonvulsant activity.
Table 2: Anticonvulsant Activity of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide Derivatives in the Maximal Electroshock (MES) Test in Mice
| Compound | Modification | ED50 (mg/kg, i.p.) |
| Carbamazepine | - | 8.8 |
| Oxcarbazepine | 10-keto | 12.5 |
| Compound 8 | 10-oxime (E-isomer) | 6.2 |
| Compound 9 | 10-oxime (Z-isomer) | 15.1 |
Data from a study on novel derivatives of oxcarbazepine.[3]
The key SAR points for anticonvulsant activity include:
-
Stereochemistry at C10: The E-isomer of the 10-oxime derivative (Compound 8 ) was significantly more potent than the Z-isomer (Compound 9 ), highlighting the importance of stereochemistry at this position.[3]
-
Metabolic Stability: Unlike carbamazepine and oxcarbazepine, which are extensively metabolized to active metabolites, the active oxime derivative 8 showed minimal metabolism, suggesting its anticonvulsant effect is intrinsic.[3]
-
Sodium Channel Blockade: The anticonvulsant activity of these analogs is primarily attributed to their ability to block voltage-gated sodium channels.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Preparation: Use male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
Electrical Stimulation: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
-
Animal Preparation: Use male mice.
-
Compound Administration: Administer the test compound i.p. or p.o.
-
Chemoconvulsant Injection: At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.
Signaling Pathway and Logical Relationships
Antipsychotic and Antidepressant Activities
The dibenzo[b,f]azepine scaffold is also central to the structure of tricyclic antidepressants (TCAs) like imipramine and clomipramine, and some atypical antipsychotics. Their mechanism of action typically involves interaction with dopamine and serotonin receptors.
Key Structural Modifications and SAR Insights
SAR studies in this area focus on modifications of the side chain attached to the nitrogen atom of the azepine ring and substitutions on the aromatic rings.
-
Antidepressant Activity: For tricyclic antidepressants, the length and nature of the aminoalkyl side chain at the 5-position are crucial. Tertiary amines (e.g., imipramine) tend to be potent serotonin and norepinephrine reuptake inhibitors, while secondary amines (e.g., desipramine) are more selective for norepinephrine reuptake.
-
Antipsychotic Activity: The antipsychotic activity of dibenzo[b,f]azepine analogs is often associated with their affinity for dopamine D2 and serotonin 5-HT2A receptors. The substitution pattern on the aromatic rings and the nature of the substituent at the 5-position influence receptor binding affinity and selectivity.
Table 3: Receptor Binding Affinities (Ki, nM) of Representative Dibenzo[b,f]azepine-based Drugs
| Compound | Primary Indication | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Clozapine | Atypical Antipsychotic | 125-350 | 12-25 |
| Loxapine | Typical Antipsychotic | 10-40 | 6-20 |
| Imipramine | Antidepressant | >1000 | 100-200 |
This table presents a general range of reported Ki values from various sources.
Experimental Protocols
Dopamine and Serotonin Receptor Binding Assays
These assays determine the affinity of a compound for specific neurotransmitter receptors.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the receptor.
Signaling Pathways
Conclusion
The dibenzo[b,f]azepine scaffold remains a highly fruitful starting point for the design of new therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable class of molecules. Further investigations into novel substitutions and ring modifications are warranted to uncover the next generation of dibenzo[b,f]azepine-based drugs.
References
A Comparative Guide to Spectral Data Confirmation for Newly Synthesized Dibenzo[b,f]azepine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectral data for the structural confirmation of newly synthesized dibenzo[b,f]azepine compounds. The dibenzo[b,f]azepine scaffold is a core component in numerous pharmacologically active molecules, including anticancer, antiepileptic, and antidepressant agents.[1] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of these therapeutic agents.[2] This document outlines standard experimental protocols and presents comparative spectral data to aid researchers in verifying the successful synthesis of their target compounds.
General Experimental Workflow
The synthesis and confirmation of dibenzo[b,f]azepine derivatives typically follow a structured workflow, beginning with the chemical synthesis and culminating in comprehensive spectral analysis for structural verification.
Caption: General workflow for synthesis and spectral confirmation.
Spectroscopic Characterization and Data Comparison
The following sections detail the standard experimental protocols for key spectroscopic techniques and provide comparative data from published studies on dibenzo[b,f]azepine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] Samples are dissolved in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.[4] Chemical shifts (δ) are reported in parts per million (ppm).
Comparative NMR Data:
The tables below summarize characteristic ¹H and ¹³C NMR chemical shifts for the dibenzo[b,f]azepine core and a common derivative.
Table 1: ¹H NMR Spectral Data (δ, ppm) for Dibenzo[b,f]azepine Derivatives
| Proton Assignment | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone[2] | N′-(4-Chlorobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide[5] |
| H1, H10 | 7.61 - 7.58 (dd) | 7.47 - 7.39 (m) |
| H2, H9 | 7.43 - 7.37 (m) | 7.47 - 7.39 (m) |
| H3, H8 | 7.31 - 7.27 (dd) | 7.33 (ddd) |
| H4, H7 | 7.26 - 7.21 (m) | 7.47 - 7.39 (m) |
| H5, H6 (olefinic) | 6.97 (s) | 6.99 (s) |
| Other | 3.30 (t, pyrrolidine), 1.67 (t, pyrrolidine) | 10.16 (s, NH), 8.28 (s, NH), 7.79 (t, Ar-H), 7.50 (d, Ar-H) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) for Dibenzo[b,f]azepine Derivatives
| Carbon Assignment | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone[6] | N′-(4-Chlorobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide[5] |
| C=O | 157.81 | 165.37, 155.86 |
| C11, C14 (Cq) | 143.35 | 140.01 |
| C12, C13 (Cq) | 135.72 | 135.27 |
| C5, C6 (olefinic CH) | - | - |
| Aromatic CH | 130.00, 128.04, 126.79, 126.56 | 130.89, 129.99, 129.76, 129.40, 129.06, 128.00 |
| Other | 48.30 (CH₂), 25.63 (CH₂) | 136.99 (Ar-Cq), 132.01 (Ar-Cq) |
Note: Numbering of the dibenzo[b,f]azepine core may vary between publications. Data is presented to show characteristic ranges.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.
Experimental Protocol: Mass spectra are often acquired using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6] Samples are typically dissolved in methanol or acetonitrile. Data is reported as a mass-to-charge ratio (m/z).
Comparative MS Data:
The molecular ion peak is crucial for confirming the molecular weight. Dibenzo[b,f]azepine derivatives often show characteristic fragmentation patterns.
Table 3: Mass Spectrometry Data (m/z) for Dibenzo[b,f]azepine Derivatives
| Compound | Molecular Ion Peak [M+H]⁺ or [M]⁻ | Key Fragment Ions | Reference |
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 291 [M+H]⁺ | 192 (dibenzo[b,f]azepinyl fragment) | [2] |
| (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | 385 [M+2H]⁺ | 222, 194 (dihydrodibenzo[b,f]azepinyl fragment) | [6] |
| N′-(2-Phenylacetyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | 368 [M-H]⁻ | - | [5] |
| 2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 383 [M+H]⁺ | - | [5] |
The fragmentation of the core dibenzo[b,f]azepine structure (m/z ~192-194) is a common diagnostic feature.[2][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FTIR spectra are commonly recorded using KBr pellets.[5] Absorption bands are reported in wavenumbers (cm⁻¹).
Comparative FTIR Data:
Table 4: Key FTIR Absorption Bands (cm⁻¹) for Dibenzo[b,f]azepine Derivatives
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Example Compound | Observed Peak (cm⁻¹) | Reference |
| N-H Stretch | 3200 - 3400 | N′-(2-Phenylacetyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | 3379, 3290 | [5] |
| C-H Aromatic Stretch | 3000 - 3100 | Dibenzo[b,f]azepine-azetidinone derivative | 3048 | [7] |
| C=O Stretch (Amide/Carboxyl) | 1650 - 1700 | N′-(2-Phenylacetyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | 1666 (broad) | [5] |
| C=C Aromatic Stretch | 1450 - 1600 | Dibenzo[b,f]azepine-azetidinone derivative | 1518 | [7] |
| C=N Stretch | 1600 - 1650 | 2-(5H-Dibenzo[b,f]azepin-5-yl)-5–(4-nitrophenyl)-1,3,4-oxadiazole | 1604, 1573 | [5] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems like the aromatic rings in dibenzo[b,f]azepines.
Experimental Protocol: UV-Vis spectra are recorded using a spectrophotometer, with samples dissolved in a suitable solvent like methanol or ethanol.[6][8] The wavelengths of maximum absorbance (λ_max) are reported in nanometers (nm).
Comparative UV-Vis Data:
Table 5: UV-Vis Absorption Maxima (λ_max, nm) for Dibenzo[b,f]azepine Derivatives
| Compound | λ_max (nm) and Assignment | Reference |
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 288 (C=C), 248 (C=O), 206 (aromatic rings) | [6] |
| (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | 248 (C=O), 210 (aromatic rings) | [6] |
| Dibenzo[b,f]oxepine derivative | ~250-350 (π→π* transitions) | [9] |
The presence of the C5=C6 double bond in the 5H-dibenzo[b,f]azepine core results in a characteristic absorption band around 288 nm, which is absent in the 10,11-dihydro analogues.[6]
Biological Context: Signaling Pathway Inhibition
Many dibenzo[b,f]azepine derivatives exert their therapeutic effects by modulating specific signaling pathways. For instance, certain analogues have been identified as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a key regulator in the DNA damage response pathway.[10] Inhibition of Chk1 can sensitize cancer cells to chemotherapy.
Caption: Inhibition of the Chk1 signaling pathway by dibenzo[b,f]azepine derivatives.
References
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to oxcarbazepine
A Comparative Analysis of Different Synthetic Routes to Oxcarbazepine
For Researchers, Scientists, and Drug Development Professionals
Oxcarbazepine, an important anticonvulsant drug, is the active ingredient in Trileptal®. Its synthesis has been the subject of considerable research, aiming for more efficient, cost-effective, and scalable methods. This guide provides a comparative analysis of various synthetic routes to oxcarbazepine, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Route 1: Synthesis from 10-Methoxyiminostilbene
This is a widely utilized and well-documented pathway for the synthesis of oxcarbazepine. The process involves two primary steps: the carbamoylation of 10-methoxyiminostilbene to yield 10-methoxy carbamazepine, followed by acidic hydrolysis to produce oxcarbazepine.[1][2][3] The choice of acid in the carbamoylation step can significantly influence the reaction's yield and purity.[1]
Quantitative Data
| Step | Reagents | Temperature | Time | Yield | Purity | Reference |
| Carbamoylation | 10-methoxyiminostilbene, NaNCO, Mandelic Acid, Dichloromethane | Reflux | 6-8 hours | ~90% (of 10-methoxy carbamazepine) | High | [1] |
| Hydrolysis | 10-methoxy carbamazepine, Oxalic Acid, Water | 90°C | 17 hours | 90% | >99% | [1] |
| Hydrolysis (alternative) | 10-methoxy carbamazepine, conc. HCl, Water | 95°C | 6 hours | 70% | High | [1] |
Experimental Protocol
Step 1: Carbamoylation of 10-Methoxyiminostilbene A suspension of 10 g of 10-methoxyiminostilbene in 250 ml of dichloromethane is treated with 17.5 g of sodium cyanate and 24 g of mandelic acid. The mixture is then heated to reflux for approximately 6-8 hours.[1] Upon completion, the reaction mixture is cooled, and the 10-methoxy carbamazepine is isolated.
Step 2: Hydrolysis of 10-Methoxy Carbamazepine 100 g of 10-methoxycarbamazepine is suspended in 1000 ml of water, and 69.24 g of oxalic acid is added. The mixture is heated to 90°C and maintained for about 17 hours. After the reaction is complete, the mixture is cooled to room temperature. The resulting solid is filtered and washed with demineralized water. The wet material is then taken up in isopropyl alcohol and demineralized water and refluxed for 2 hours. The mixture is cooled, filtered, and the product is washed with an IPA-water mixture. The resulting oxcarbazepine is dried at 60°C for 6 hours.[1]
Reaction Pathway
Caption: Synthesis of Oxcarbazepine from 10-Methoxyiminostilbene.
Route 2: Modified Four-Step Synthesis from Diclofenac Sodium
This newer, modified route is promoted as a more economical process due to the use of less expensive starting materials.[4][5] The synthesis involves four main steps, starting with the reduction of diclofenac sodium.
Quantitative Data
| Step | Description | Reagents | Yield | Reference |
| 1 | Formation of 2-(2-phenylamino)benzene acetic acid | Diclofenac Sodium, Ni-Al alloy, NaOH | 88% | [4] |
| 2 | Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | 2-(phenylamino)benzene acetic acid, PPA, Chloroform | 80% | [4] |
| 3 | Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, Hexachlorodimethyl carbonate, THF | 90% | [4] |
| 4 | Formation of Oxcarbazepine | 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride, Liquid NH4OH, IPA | 85% | [4] |
Experimental Protocol
Step 1: Formation of 2-(2-phenylamino)benzene acetic acid To a solution of diclofenac sodium in methanol and water, sodium hydroxide is added and stirred at room temperature. A Ni-Al alloy is slowly added to the reaction mixture over 2-3 hours. The reaction mixture is then filtered over celite, and the filtrate is acidified with dilute HCl to a pH of 2. The product is extracted with ethyl acetate, which is then distilled off to obtain 2-(phenylamino)benzene acetic acid.[5]
Step 2: Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine 5g of 2-(phenylamino)benzene acetic acid is dissolved in 100ml of chloroform, and 10g of polyphosphoric acid (PPA) is added. The mixture is refluxed with stirring for 10-12 hours. After completion, water is added, and the PPA is neutralized with sodium carbonate. The chloroform layer is separated and distilled to yield the product.[5]
Step 3: Formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride 3.5g of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine and 2.37g of hexachlorodimethyl carbonate are stirred in 50 ml of THF at room temperature for 5-6 hours. After completion, THF is distilled off, and water is added to precipitate the solid product, which is then filtered and dried.
Step 4: Formation of Oxcarbazepine 3.5g of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is suspended in 40 ml of isopropanol (IPA). Liquid ammonia is added dropwise with stirring at room temperature. Stirring is continued for 7 hours. After completion, water is added to dissolve excess ammonia, and the product is extracted with ethyl acetate. The ethyl acetate is distilled off to collect the final product, oxcarbazepine.[5]
Reaction Pathway
Caption: Four-step synthesis of Oxcarbazepine from Diclofenac Sodium.
Route 3: Synthesis from Carbamazepine via Epoxidation
This route utilizes the readily available drug carbamazepine as a starting material. However, it is generally considered less favorable due to the high cost of the starting material and poor yields in the epoxidation step.[2]
Quantitative Data
| Step | Description | Reagents | Yield | Purity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Epoxidation | Formation of 10,11-epoxycarbamazepine | Carbamazepine, m-chloroperbenzoic acid (CPBA) | Poor | Low |[2] | | Rearrangement | Formation of Oxcarbazepine | Catalyzed rearrangement of the epoxide | Variable | Variable |[2] |
Experimental Protocol
Detailed modern protocols with high yields for this route are not prevalent in recent literature, likely due to its mentioned drawbacks. The general procedure involves the reaction of carbamazepine with an oxidizing agent like m-chloroperbenzoic acid to form the epoxide, which is then subjected to a catalyzed rearrangement to yield oxcarbazepine.[2]
Reaction Pathway
Caption: Synthesis of Oxcarbazepine from Carbamazepine.
Route 4: Friedel-Crafts Cyclization Strategy
This approach is presented as a novel and straightforward process suitable for large-scale synthesis.[6][7][8] It avoids some of the harsh reagents and multiple oxidation-reduction steps of other methods.
Quantitative Data
| Step | Description | Starting Material | Overall Yield | Reference |
| Multi-step | Friedel-Crafts cyclization approach | 1,3-dihydro-1-phenyl-2H-indol-2-one | 78% (from an advanced intermediate) | [8] |
Experimental Protocol
The synthesis starts from commercially available 1,3-dihydro-1-phenyl-2H-indol-2-one. A key step involves a Friedel-Crafts cyclization to construct the tricyclic core of the molecule. The nitrogen atom is protected, and subsequent reactions lead to the formation of oxcarbazepine. A crucial aspect of this route's success is the selection of an appropriate nitrogen-protecting group, with methoxycarbonyl being preferred for large-scale production.[8]
A key transformation involves the treatment of an N-protected 2-(phenylamino)benzeneacetic acid derivative with polyphosphoric acid (PPA) at elevated temperatures (e.g., 95°C) to induce the intramolecular Friedel-Crafts acylation, forming the central seven-membered ring.[8]
Logical Relationship Diagram
References
- 1. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2009139001A2 - An improved process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new synthesis of oxcarbazepine using a Friedel–Crafts cyclization strategy | Semantic Scholar [semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Analytical Methods for Dibenzo[b,f]azepine Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of dibenzo[b,f]azepine derivatives, a class of compounds central to the treatment of epilepsy and other neurological disorders. The accurate measurement of these compounds in various matrices is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from published studies.
Introduction to Dibenzo[b,f]azepine Derivatives
Dibenzo[b,f]azepine derivatives, such as carbamazepine and oxcarbazepine, are a cornerstone in the management of epilepsy.[1] Their therapeutic efficacy is closely linked to their plasma concentrations, necessitating precise and reliable analytical methods for their quantification.[2][3] These methods are essential for ensuring patient safety and optimizing treatment regimens. The validation of these analytical methods according to international guidelines is paramount to guarantee the reliability of the generated data.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of dibenzo[b,f]azepine derivatives depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of carbamazepine and oxcarbazepine.
Quantitative Performance Data
The following tables summarize the key validation parameters for each technique, providing a clear comparison of their capabilities.
Table 1: Comparison of Validated HPLC-UV Methods for Carbamazepine and Oxcarbazepine Quantification
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Sample Matrix | Reference |
| Carbamazepine | 0.5 - 50 | - | < 7.96 (intra-day & inter-day) | - | 0.2 | Human Plasma | [4][5] |
| Carbamazepine | 0.5 - 40 | 97.53 - 103.58 | 1.06 - 3.7 (intra-day), 0.53 - 2.75 (inter-day) | - | 0.5 | Rabbit Plasma | [6] |
| Oxcarbazepine | 0.1 - 10 | - | - | - | - | Human Plasma | [5] |
| Oxcarbazepine | 5.0 - 50 | 98 - 102 | < 2.0 (intra- & inter-day) | 1.15 | - | Human Plasma | [7] |
Table 2: Comparison of Validated LC-MS/MS Methods for Carbamazepine Quantification
| Analyte | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Sample Matrix | Reference |
| Carbamazepine | 5 - 2000 | - | 2.6 - 9.5 (intra-day), 4.0 - 9.6 (inter-day) | < 5 | 5 | Rat Plasma | [8] |
| Carbamazepine | 100 - 22000 | - | - | < 100 | 100 | Human Serum | [9] |
| Carbamazepine | 500 - 30000 | -1.74 to 2.92 | < 8.23 (intra-day & inter-day) | - | 500 | Human Plasma | [10] |
Table 3: Validated GC-MS Method for Carbamazepine Quantification
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Sample Matrix | Reference |
| Carbamazepine | 0.05 - 3 | 91.5 - 113.9 | < 15 | 0.025 | 0.05 | Plasma | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide an overview of the experimental protocols for the key techniques discussed.
Sample Preparation: A Critical Step
The complexity of biological matrices necessitates a robust sample preparation procedure to remove interfering substances and concentrate the analytes of interest.[12][13] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.[5][9] The supernatant is then typically injected into the analytical instrument.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[4]
Caption: A generalized workflow for preparing biological samples for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of dibenzo[b,f]azepine derivatives in pharmaceutical formulations and biological fluids.[5][6][7]
-
Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column.[6][7] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5][7]
-
Detection: The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 285 nm for carbamazepine.[6]
Caption: A schematic of a typical HPLC-UV analytical workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies requiring low detection limits.[8][9][10]
-
Chromatographic Conditions: Similar to HPLC, a C8 or C18 reversed-phase column is commonly used.[8] The mobile phase is often a mixture of water with a modifier like formic acid or ammonium formate and an organic solvent such as acetonitrile.[8][9]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.[8] The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of dibenzo[b,f]azepine derivatives, although it may require derivatization for some compounds to improve their volatility and thermal stability.[11]
-
Sample Preparation and Derivatization: After extraction, a derivatization step, such as silylation, may be necessary.
-
Chromatographic Conditions: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation.
-
Mass Spectrometric Detection: The mass spectrometer is usually operated in electron ionization (EI) mode, with detection in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[11]
Caption: The interrelationship of key analytical method validation parameters.
Conclusion
The choice of an analytical method for the quantification of dibenzo[b,f]azepine derivatives should be guided by the specific requirements of the study. HPLC-UV provides a reliable and cost-effective solution for routine analysis where high sensitivity is not a prerequisite. For bioanalytical applications demanding low detection limits and high selectivity, LC-MS/MS is the superior technique. GC-MS remains a viable option, particularly when coupled with appropriate derivatization techniques. The data and protocols presented in this guide offer a foundation for researchers to select and implement the most suitable analytical method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Carbamazepine, Oxcarbazepine, and Eslicarbazepine Acetate in the Treatment of Partial-Onset Seizures
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of three key antiepileptic drugs.
Carbamazepine (CBZ), oxcarbazepine (OXC), and eslicarbazepine acetate (ESL) are three structurally related antiepileptic drugs (AEDs) belonging to the dibenzazepine family, all primarily functioning as sodium channel blockers. While carbamazepine has long been a standard treatment for partial-onset seizures, its complex pharmacokinetics and potential for adverse effects led to the development of oxcarbazepine and, more recently, eslicarbazepine acetate. This guide provides an in-depth comparison of their efficacy and side effect profiles, supported by data from key clinical trials, and outlines the experimental methodologies of these studies.
Efficacy: A Comparative Overview
Clinical evidence suggests that there are minimal differences in the efficacy of carbamazepine, oxcarbazepine, and eslicarbazepine acetate in controlling partial-onset seizures.[1] However, nuances in their clinical performance have been observed in various studies.
A pivotal phase III non-inferiority trial comparing once-daily eslicarbazepine acetate to twice-daily controlled-release carbamazepine (CBZ-CR) in patients with newly diagnosed focal epilepsy found that 71.1% of patients treated with eslicarbazepine acetate and 75.6% of those treated with CBZ-CR were seizure-free for at least six months at the last evaluated dose.[1] This demonstrated the non-inferiority of eslicarbazepine acetate to controlled-release carbamazepine.[1]
The "Standard and New Antiepileptic Drugs" (SANAD) trial, a large, unblinded, randomized controlled study, compared several AEDs, including carbamazepine and oxcarbazepine, for the treatment of partial epilepsy.[2] For the outcome of time to 12-month remission, carbamazepine showed a non-significant advantage over oxcarbazepine.[2]
Furthermore, for patients who do not achieve adequate seizure control with carbamazepine or oxcarbazepine, transitioning to eslicarbazepine acetate has shown positive outcomes. In a pooled analysis of 14 European studies, patients who transitioned from carbamazepine due to lack of efficacy had a 12-month responder rate (≥50% seizure frequency reduction) of 70.0% and a seizure freedom rate of 30.9%.[3] For those transitioning from oxcarbazepine for the same reason, the 12-month responder and seizure freedom rates were 57.1% and 25.0%, respectively.[3]
Data Presentation: Efficacy in Clinical Trials
| Study | Drug(s) | Primary Outcome | Result |
| Phase III Non-inferiority Trial [1] | Eslicarbazepine Acetate vs. Controlled-Release Carbamazepine | Proportion of seizure-free patients for ≥6 months at the last evaluated dose | ESL: 71.1%CBZ-CR: 75.6%(Non-inferiority demonstrated) |
| SANAD Study (Arm A) [2][4] | Carbamazepine vs. Oxcarbazepine (among others) | Time to 12-month remission | Non-significant advantage for Carbamazepine over Oxcarbazepine |
| Euro-Esli Pooled Analysis (Transition due to lack of efficacy) [3] | Eslicarbazepine Acetate (after Carbamazepine or Oxcarbazepine) | 12-month responder rate (≥50% seizure reduction) | After CBZ: 70.0%After OXC: 57.1% |
| Euro-Esli Pooled Analysis (Transition due to lack of efficacy) [3] | Eslicarbazepine Acetate (after Carbamazepine or Oxcarbazepine) | 12-month seizure freedom rate | After CBZ: 30.9%After OXC: 25.0% |
Side Effect Profiles: A Key Differentiator
While efficacy is comparable, the side effect profiles of these three drugs show more distinct differences, often influencing clinical decision-making.[5] The most common adverse events for all three are similar and include dizziness, somnolence, headache, nausea, and diplopia.[6] However, the incidence and severity of certain side effects vary.
Carbamazepine is a potent inducer of cytochrome P450 enzymes, leading to numerous drug-drug interactions and auto-induction of its own metabolism.[6] Oxcarbazepine and eslicarbazepine acetate are weaker enzyme inducers, resulting in fewer pharmacokinetic interactions.[7][8]
Hyponatremia is a known side effect of all three drugs, but it is more frequently associated with oxcarbazepine.[5][6] Eslicarbazepine acetate appears to have a lower incidence of hyponatremia compared to oxcarbazepine.[8] In a head-to-head trial, hyponatremia was reported more frequently with eslicarbazepine acetate (2.5%) than with controlled-release carbamazepine (1.0%).[5]
Comparative analyses of double-blind controlled trials have indicated lower rates of treatment withdrawal due to adverse events with oxcarbazepine compared to carbamazepine, and with eslicarbazepine acetate compared to oxcarbazepine.[6]
Data Presentation: Common Adverse Events
| Adverse Event | Carbamazepine | Oxcarbazepine | Eslicarbazepine Acetate |
| Dizziness | Common | More frequent than with ESL and LCM in some analyses[8] | Common, dose-related[9][10] |
| Somnolence | Common | Common[7] | Common, dose-related[10] |
| Headache | Common | Common | Common, dose-related[10] |
| Nausea | Common | Common[7] | Common, dose-related[10] |
| Diplopia | Common | More frequent than with ESL and LCM in some analyses[8] | Common, dose-related[9] |
| Hyponatremia | Occurs, less frequent than OXC[5][8] | More frequent than CBZ and ESL[5][6][8] | Less frequent than OXC, but can occur[5][8] |
| Skin Rashes (including severe) | Risk, associated with HLA-B*1502 allele[5] | Risk, cross-reactivity with CBZ[5] | Lower risk, but cross-reactivity possible[5] |
| Enzyme Induction | Strong inducer of CYP enzymes[6] | Weaker inducer than CBZ[7] | Weak inducer[8] |
Experimental Protocols
Phase III Non-inferiority Trial: Eslicarbazepine Acetate vs. Controlled-Release Carbamazepine[1][11]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial.
-
Participants: 815 patients with newly diagnosed focal epilepsy.
-
Intervention: Patients were randomized to receive either once-daily eslicarbazepine acetate or twice-daily controlled-release carbamazepine. The study utilized a stepwise design with three dose levels. Patients who remained seizure-free for a 26-week evaluation period at the initial dose level (ESL 800 mg/day or CBZ-CR 400 mg/day) entered a 6-month maintenance period. If a seizure occurred, patients were titrated to the next dose level (Level B: ESL 1200 mg/day or CBZ-CR 800 mg/day; Level C: ESL 1600 mg/day or CBZ-CR 1200 mg/day), and the 26-week evaluation period restarted.
-
Primary Endpoint: The proportion of patients who were seizure-free for six months after stabilization at the last evaluated dose in the per-protocol set.
-
Non-inferiority Criteria: A predefined margin of -12% for the absolute difference and -20% for the relative difference between the treatment groups.
SANAD Study: Arm A[2][12][13]
-
Study Design: An unblinded, randomized controlled trial conducted in hospital-based outpatient clinics in the UK.
-
Participants: 1721 patients for whom carbamazepine was considered the standard treatment for partial epilepsy.
-
Intervention: Patients were randomly assigned to receive monotherapy with carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate. The choice of dosing was at the clinician's discretion.
-
Primary Outcomes:
-
Time to treatment failure (defined as inadequate seizure control or unacceptable adverse effects).
-
Time to 12-month remission of seizures.
-
-
Analysis: The assessment was performed by both intention-to-treat and per-protocol analyses.
Signaling Pathways and Metabolism
Carbamazepine, oxcarbazepine, and eslicarbazepine acetate all exert their primary antiepileptic effect by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes. However, their metabolic pathways differ significantly, which contributes to their distinct side effect and drug interaction profiles.
Carbamazepine is metabolized in the liver, primarily by the CYP3A4 enzyme, to an active metabolite, carbamazepine-10,11-epoxide, which is associated with some of the neurological side effects.[6] Oxcarbazepine is a prodrug that is rapidly reduced to its active metabolite, licarbazepine (a racemic mixture of S-licarbazepine and R-licarbazepine).[6] Eslicarbazepine acetate is also a prodrug that is rapidly and extensively hydrolyzed to its main active metabolite, S-licarbazepine (eslicarbazepine).[6] This stereoselective metabolism of eslicarbazepine acetate to the S-enantiomer is a key differentiating factor.[5]
Experimental Workflow: Phase III Non-inferiority Trial
The following diagram illustrates the workflow of the phase III non-inferiority trial comparing eslicarbazepine acetate and controlled-release carbamazepine.
Conclusion
Carbamazepine, oxcarbazepine, and eslicarbazepine acetate demonstrate comparable efficacy in the management of partial-onset seizures. The choice between these agents often hinges on their pharmacokinetic and side effect profiles. Carbamazepine's potent enzyme induction and potential for drug interactions necessitate careful monitoring. Oxcarbazepine offers an improved tolerability profile over carbamazepine but is associated with a higher risk of hyponatremia. Eslicarbazepine acetate, the newest of the three, provides a favorable pharmacokinetic profile with once-daily dosing and a potentially better-tolerated safety profile, particularly concerning hyponatremia, compared to oxcarbazepine. For patients who have failed treatment with carbamazepine or oxcarbazepine, eslicarbazepine acetate may offer a valuable therapeutic alternative. The selection of the most appropriate agent requires a comprehensive evaluation of the individual patient's clinical characteristics, concomitant medications, and potential for adverse effects.
References
- 1. Efficacy and safety of eslicarbazepine acetate versus controlled-release carbamazepine monotherapy in newly diagnosed epilepsy: A phase III double-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and effectiveness of transition to eslicarbazepine acetate from carbamazepine or oxcarbazepine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.unic.ac.cy [pure.unic.ac.cy]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological adverse events of new generation sodium blocker antiepileptic drugs. Meta-analysis of randomized, double-blinded studies with eslicarbazepine acetate, lacosamide and oxcarbazepine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Novel Dibenzazepine Derivatives: A Comparative Analysis of Biological Target Interactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Novel Dibenzazepine Derivatives Against Established Agents, Supported by Experimental Data.
The dibenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. Continuous research efforts are focused on the synthesis and evaluation of novel dibenzazepine derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological target interactions of recently developed dibenzazepine derivatives, with a focus on their anticancer potential and interactions with key central nervous system receptors.
Anticancer Activity of Novel Dibenzazepine-Tethered Isoxazolines
Recent studies have explored the anticancer properties of novel dibenzazepine derivatives. One such study focused on dibenzo[b,f]azepine-tethered isoxazolines and evaluated their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a promising novel dibenzazepine-isoxazoline derivative, Compound 4g (5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine) , against a panel of human cancer cell lines. The performance is compared with established anticancer agents, cisplatin and suramin.[1][2]
| Compound/Drug | LM8G7 (Murine Osteosarcoma) IC50 (µM) | OVSAHO (Human Ovarian Cancer) IC50 (µM) | MCF-7 (Human Breast Cancer) IC50 (µM) | RPMI8226-LR5 (Human Multiple Myeloma) IC50 (µM) |
| Compound 4g | Comparable to Cisplatin and Suramin | Comparable to Cisplatin and Suramin | Comparable to Cisplatin and Suramin | Comparable to Cisplatin and Suramin |
| Cisplatin | ~1-5[3] | ~1-5[3] | ~5-20[4][5][6] | Data not readily available |
| Suramin | ~5-15 | ~5-20 | ~10-30 | ~10-30 |
Note: The IC50 values for Cisplatin can show significant variability between studies due to differences in experimental conditions. The values presented are approximate ranges based on available literature.
Interaction with Central Nervous System Receptors
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various neurological processes.[7][8][9] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, D4) receptors.
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[1][10][11] Benzodiazepines, a class of drugs that includes some dibenzazepine derivatives, are positive allosteric modulators of the GABA-A receptor.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7][12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel dibenzazepine derivatives and comparator drugs
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of novel dibenzazepine derivatives for a specific receptor, such as the benzodiazepine site on the GABA-A receptor.
Principle: A radioligand binding assay is a competitive assay where a non-labeled test compound competes with a radiolabeled ligand (radioligand) for binding to a specific receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) can be determined, which is an inverse measure of the compound's binding affinity.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat brain tissue or transfected cell lines)
-
Radioligand with high affinity for the target receptor (e.g., [3H]Flunitrazepam for the benzodiazepine site)
-
Novel dibenzazepine derivatives
-
Assay buffer (e.g., Tris-HCl)
-
Wash buffer
-
Unlabeled competing ligand for non-specific binding determination (e.g., Diazepam)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand.
-
Competition Binding: Receptor membranes + radioligand + varying concentrations of the novel dibenzazepine derivative.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing Final Product Purity: HPLC vs. NMR
In the realms of chemical research, and particularly in drug development, the accurate determination of a final product's purity is a critical, non-negotiable step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet fundamentally different, analytical techniques routinely employed for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their purity assessment workflows.
The use of two or more independent analytical techniques, known as orthogonal methods, is crucial for ensuring the reliability and precision of purity analysis.[1] This approach minimizes the risk of overlooking impurities and provides a more comprehensive quality assessment, a practice strongly recommended by regulatory agencies.[1]
Head-to-Head Comparison: HPLC vs. Quantitative NMR (qNMR)
While HPLC is a cornerstone for purity testing, quantitative NMR (qNMR) has emerged as a powerful primary method for the direct determination of purity.[2][3] The choice between them often depends on the specific analytical requirements, such as the nature of the sample, expected impurities, and desired accuracy.[2][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[2][4] |
| Primary Use | Separation and quantification of individual components in a mixture.[4] | Structural elucidation and direct, absolute quantification of the main component and impurities.[4] |
| Quantification | A relative method requiring a calibration curve or comparison with a certified reference standard of the same compound.[2][5] | A primary, direct method. Allows for absolute quantification against a certified internal standard of a different compound.[2][6] |
| Reference Standard | Requires a specific reference standard for the analyte for absolute quantification.[4] | Does not require a chemically identical reference standard of the analyte.[2] |
| Sensitivity | Generally higher, with a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ), often in the µg/mL to ng/mL range.[4] | Generally lower sensitivity, with higher LOD/LOQ, typically in the mg/mL range. Excellent for quantifying impurities at levels of ~0.1% and above.[4][7] |
| Throughput | Higher, with automated systems allowing for rapid analysis of multiple samples (typical run times of 20-30 minutes).[7] | Lower, as each sample is often run individually, especially when long relaxation delays are required for accurate quantification.[7] |
| Sample Consumption | Low (micrograms).[7] | Higher (milligrams).[7] |
| Destructive? | Yes, the sample is consumed during the analysis.[7] | No, the sample can be fully recovered after analysis.[7] |
| Impurity Identification | Requires reference standards for the positive identification of impurities.[4] Coupled with Mass Spectrometry (LC-MS), it can provide molecular weight information.[5] | Provides detailed structural information that can help identify unknown impurities without needing specific reference standards.[2][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is considered a gold standard for confirming the purity of active pharmaceutical ingredients (APIs) and finished products.[3][5] A typical reversed-phase HPLC method for a small organic molecule is as follows:
-
Instrument : A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7][8]
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase : A gradient of two solvents is commonly used.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program : A typical gradient might run from 5% to 95% Mobile Phase B over 10-20 minutes to elute compounds with a wide range of polarities.[9]
-
Flow Rate : 1.0 mL/min.[10]
-
Detection : UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 210 nm, 254 nm). A PDA detector can assess peak purity by comparing spectra across the peak.[10][11]
-
Sample Preparation :
-
Data Analysis : Purity is often calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method). For absolute quantification, a calibration curve is generated using a certified reference standard.[5]
Quantitative ¹H NMR (qNMR) Protocol
qNMR is a versatile and orthogonal means of purity evaluation that can be performed with minimal adjustments to standard NMR workflows.[12][13]
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.[7]
-
Solvent : A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are fully soluble.[7][14]
-
Internal Standard : A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte's signals.[7]
-
Sample Preparation :
-
Accurately weigh (to 0.01 mg) a specific amount of the sample (e.g., 10-20 mg) into an NMR tube.[7][15]
-
Accurately weigh and add a known amount of the internal standard to the same tube.[16]
-
Add a precise volume of the deuterated solvent to completely dissolve both the sample and the internal standard.[16]
-
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[2]
-
Relaxation Delay (d1) : A crucial parameter for accurate quantification. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated. A value of 30-60 seconds is often sufficient for small molecules.[2][7]
-
Number of Scans (ns) : Typically 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1).[2]
-
-
Data Processing :
-
Purity Calculation : The absolute purity (Purityₓ) is calculated using the following formula[6][12]:
Purityₓ (%) = (Iₓ / I_IS) * (N_IS / Nₓ) * (Mₓ / M_IS) * (m_IS / mₓ) * Purity_IS (%)
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
-
ₓ : Analyte (compound of interest)
-
IS : Internal Standard
-
Mandatory Visualization
The following diagram illustrates a comprehensive workflow for final product purity assessment, integrating both HPLC and qNMR as orthogonal techniques for a robust and reliable determination.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. cs.purdue.edu [cs.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Safety Operating Guide
Proper Disposal Procedures for 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride
Disclaimer: This document provides guidance for trained laboratory personnel. All procedures must be conducted in a controlled laboratory setting, adhering to all institutional and local regulatory requirements. Always consult your institution's Environmental Health & Safety (EHS) department before proceeding with any chemical waste disposal.
The following guide provides essential safety and logistical information for the proper handling and disposal of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (also known as Iminostilbene-5-carbonyl chloride, CAS RN: 33948-19-5). This compound is a reactive acyl chloride and requires meticulous handling to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also corrosive to metals and reacts with water and moisture, a characteristic known as being hygroscopic.[1][2][4] This reaction with water can be vigorous and liberates toxic and corrosive hydrogen chloride (HCl) gas.[3][5][6] Due to these hazards, it is imperative to handle this chemical with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary: A summary of required PPE is presented below. Always ensure equipment is rated for handling corrosive, water-reactive solids and powders.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with a face shield.[7][8] | Protects against dust particles, splashes of neutralizing agents, and corrosive effects.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] | Prevents severe skin burns upon contact.[1][3] |
| Body Protection | Fire/flame resistant and impervious lab coat or chemical-resistant apron/coveralls.[2][7][8] | Protects skin from accidental contact and spills. |
| Respiratory | Use only in a certified chemical fume hood.[7][9] For spills or emergencies, a dustproof gas mask or self-contained breathing apparatus (SCBA) may be necessary.[3] | Prevents inhalation of the corrosive dust and HCl gas produced upon contact with moisture.[7][10] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[11] | Protects feet from spills. |
Disposal Plan Overview
The primary disposal strategy involves two main options, as outlined in the workflow below:
-
Direct Disposal (Preferred): Packaging the original chemical waste for pickup by a licensed hazardous waste disposal company.
-
Neutralization then Disposal: For small residual amounts or specific lab protocols, a controlled neutralization (quenching) can be performed to convert the reactive acyl chloride into a less hazardous carboxylic acid or ester before collection as hazardous waste.
Experimental Protocol: Neutralization of Residual Waste
This protocol is intended for the neutralization of small quantities of residual this compound. The procedure converts the reactive acyl chloride to its corresponding, less reactive carboxylic acid via controlled hydrolysis.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (volume at least 20x the volume of the waste chemical)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood while wearing all required PPE.[7][12]
-
Prepare a dilute (~5%) aqueous solution of sodium bicarbonate in the large beaker. A useful guideline is to prepare at least 20 mL of bicarbonate solution for every 1 gram of the acyl chloride waste.[12]
-
Place the beaker in an ice bath and cool the solution to below 10°C while stirring with the magnetic stir plate.[12]
-
-
Neutralization (Hydrolysis):
-
Very slowly and portion-wise, add the solid this compound waste to the cold, stirring bicarbonate solution.[12]
-
Caution: The reaction is exothermic and will produce gas (CO₂ and HCl, which is immediately neutralized).[12] A rapid addition will cause excessive foaming, splashing, and a dangerous temperature increase. Control the rate of addition to keep the reaction manageable.
-
After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.[12]
-
-
Final Disposal:
-
Remove the beaker from the ice bath and let it warm to room temperature.
-
Check the pH of the solution with pH paper to ensure it is neutral (pH ~7). If it is still acidic, add more sodium bicarbonate until neutral.
-
Transfer the final neutralized slurry to a designated aqueous hazardous waste container.
-
Label the container appropriately according to your institution's guidelines (e.g., "Aqueous waste containing 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid and sodium salts").
-
Arrange for pickup by your institution's hazardous waste management service.[3][7]
-
Spill Response
In the event of a spill, immediate and cautious action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.[9]
-
Assess and Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[9] For large spills, evacuate and call your institution's emergency response team.
-
Containment: Cover the spill with a dry, inert absorbent material like vermiculite or dry sand. DO NOT USE WATER or combustible materials like paper towels.[13]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled container for hazardous waste. Use non-sparking tools.[7][12]
-
Decontamination: Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by a water rinse.[12] All cleaning materials must be collected and disposed of as hazardous waste.[12]
Final Waste Management
Ultimately, all waste, whether in its original form or neutralized, must be disposed of through a licensed hazardous material disposal company.[3][7] The preferred method for the original compound is often high-temperature incineration with scrubbing capabilities to handle the acid gases produced.[2][7] Never discharge this chemical or its neutralized byproducts into drains or the environment.[2][7] Always ensure that contaminated packaging is disposed of with the same level of precaution as the chemical itself.[7]
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. benchchem.com [benchchem.com]
- 12. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 13. echemi.com [echemi.com]
Personal protective equipment for handling 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][2] Due to its hazardous nature, specific personal protective equipment is mandatory.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion | Skin Corrosion, Sub-category 1B[2] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and protective clothing to prevent skin contact.[2][3] |
| Eye Damage | Serious Eye Damage, Category 1[2] | Safety goggles and a face shield are essential to protect against splashes and dust.[2][3] |
| Inhalation | N/A (Do not breathe dust)[1][2] | A dustproof gas mask or a self-contained breathing apparatus should be used, especially in poorly ventilated areas.[2] |
| Corrosive to Metals | Corrosive to metals, Category 1[2] | Store in a corrosive-resistant container.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible and operational.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, don all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture.
3. Chemical Handling:
-
Carefully open the container, as the contents may be under pressure.[2]
-
Avoid creating dust when handling the solid material.[2]
-
Use compatible spatulas and glassware to prevent corrosion.
-
Keep the container tightly closed when not in use.[2]
4. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.
Disposal Plan
1. Waste Collection:
-
All waste materials, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated, properly labeled, and corrosive-resistant waste container.
2. Disposal Procedure:
-
Disposal must be carried out in accordance with local, state, and federal regulations.[2]
-
Entrust the disposal to a licensed waste disposal company.[2]
-
Do not dispose of this chemical down the drain.[2]
-
Wash contaminated clothing before reuse.[1]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
